The Chemical Structure, Physical Properties, and Applications of (S)-3-Amino-4-(2-cyanophenyl)butanoic Acid Hydrochloride in Advanced Drug Discovery
Executive Summary In the rapidly evolving landscape of advanced organic synthesis and peptidomimetic drug discovery, sourcing and utilizing highly specialized chiral building blocks is a critical determinant of a therape...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rapidly evolving landscape of advanced organic synthesis and peptidomimetic drug discovery, sourcing and utilizing highly specialized chiral building blocks is a critical determinant of a therapeutic program's success. (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride (CAS: 270065-82-2) is a highly valued
β
-homoamino acid derivative [1]. Characterized by its unique combination of a
β
-amino acid backbone and an ortho-cyano substituted phenyl ring, this compound serves as a critical intermediate for synthesizing novel pharmaceutical agents, offering enhanced proteolytic stability and unique receptor-binding pharmacophores.
This technical whitepaper provides an in-depth analysis of its chemical architecture, physical properties, mechanistic utility in drug design, and field-proven experimental protocols for its integration into solid-phase peptide synthesis (SPPS).
Molecular Architecture and Physicochemical Profile
The utility of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride stems directly from its structural topology. Unlike natural
α
-amino acids, the insertion of an additional methylene carbon between the amino and carboxyl groups defines it as a
β
-amino acid.
Structural Features:
Stereocenter: The molecule possesses a strictly defined (S)-configuration at the C3 position, which is critical for inducing specific secondary structures (such as
β
-helices) in peptidomimetic chains.
Ortho-Cyano Substitution: The cyano group (-CN) at the ortho position of the phenyl ring introduces a strong electron-withdrawing effect, altering the local electrostatic environment. It also acts as a powerful hydrogen bond acceptor.
Salt Form: Supplied as a hydrochloride (HCl) salt, the primary amine is protonated, which significantly enhances the compound's shelf-life, oxidative stability, and aqueous solubility compared to its free-base counterpart [2].
Caption: Structural motif mapping of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride.
Quantitative Data Summary
To ensure precise stoichiometric calculations during synthesis, the physical and chemical properties of the compound are summarized below [1][3]:
Desiccated at 2-8°C; protect from light and moisture
Mechanistic Rationale in Peptidomimetic Design
In drug development, native peptides often fail as therapeutics due to rapid in vivo degradation by endogenous proteases and poor membrane permeability. The integration of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid addresses these liabilities through two primary mechanisms:
Proteolytic Shielding via the
β
-Backbone: Endogenous proteases are evolutionarily optimized to hydrolyze the amide bonds of
α
-amino acids. The extra methylene group in a
β
-amino acid disrupts the spatial recognition required for the protease active site to attack the peptide bond. Consequently, incorporating this building block dramatically extends the biological half-life of the resulting drug [4].
Pharmacophoric Utility of the Cyano Group: The ortho-cyano group is not merely a passive spectator. It possesses a strong dipole moment that can engage in highly directional dipole-dipole interactions within a target receptor's binding pocket. Furthermore, it serves as a versatile synthetic handle; post-synthesis, the cyano group can be converted into a tetrazole (a bioisostere for a carboxylic acid) or an amidine (to mimic arginine side chains), allowing for late-stage functionalization.
Caption: Mechanistic pathways detailing the pharmacological impact of the building block.
Experimental Workflows: Synthesis and Integration
Because this compound is supplied as an unprotected hydrochloride salt, it must undergo transient masking of the primary amine before it can be utilized in Solid-Phase Peptide Synthesis (SPPS). The following self-validating protocol details the Fmoc-protection and subsequent coupling of the molecule.
Protocol A: Fmoc-Protection of the Primary Amine
Causality: The primary amine must be protected to prevent unwanted self-polymerization during activation. Fmoc (Fluorenylmethyloxycarbonyl) is selected because it allows for orthogonal deprotection under mild basic conditions, preserving acid-sensitive side-chain protecting groups on the rest of the peptide.
Neutralization: Dissolve 1.0 eq of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid HCl in a 1:1 mixture of 10% aqueous Na2CO3 and 1,4-dioxane. Reasoning: Na2CO3 neutralizes the HCl salt, liberating the nucleophilic free amine.
Protection: Cool the solution to 0°C. Dropwise, add 1.1 eq of Fmoc-OSu dissolved in dioxane. Stir for 12 hours, allowing the reaction to warm to room temperature.
Isolation: Acidify the aqueous layer to pH 2.0 using 1M HCl, extract with Ethyl Acetate (3x), dry over anhydrous Na2SO4, and concentrate in vacuo.
Protocol B: Integration via Solid-Phase Peptide Synthesis (SPPS)
Causality:
β
-amino acids are sterically hindered. Standard coupling reagents (like DCC) often fail or lead to epimerization. Therefore, highly reactive uronium salts (HATU) are required.
Resin Preparation: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.
Activation & Coupling: In a separate vial, dissolve 3.0 eq of the Fmoc-protected building block and 2.9 eq of HATU in DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA). Reasoning: HATU generates a highly active HOAt ester, accelerating aminolysis. DIPEA acts as a non-nucleophilic base, maintaining the basic pH required for activation without competing for the electrophilic center.
Reaction: Add the activated mixture to the resin. Agitate for 2 hours at room temperature.
Self-Validation (Kaiser Test): Wash the resin with DMF and Dichloromethane (DCM). Perform a Kaiser (ninhydrin) test. Reasoning: A yellow/colorless result validates the complete consumption of free amines on the resin, confirming 100% coupling efficiency. If blue, repeat step 2.
Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group via base-catalyzed
β
-elimination, preparing the chain for the next amino acid.
Caption: Self-validating SPPS workflow for integrating the sterically hindered beta-amino acid.
Analytical Validation Standards
To ensure the scientific integrity of the synthesized peptidomimetic, rigorous analytical validation of the starting material and the final product is mandatory.
Chiral High-Performance Liquid Chromatography (HPLC): Utilized to verify the enantiomeric excess (ee) of the (S)-configuration. Epimerization during coupling is a primary failure mode; chiral HPLC ensures the stereochemical integrity remains >98%.
Liquid Chromatography-Mass Spectrometry (LC-MS): Employed to confirm the molecular weight. For the free base of the starting material, the expected
[M+H]+
peak is
m/z=205.23
.
Nuclear Magnetic Resonance (NMR):1H
-NMR and
13C
-NMR are critical for verifying the presence of the ortho-cyano group (distinct carbon shift near 117 ppm for the -CN carbon) and confirming the integrity of the
β
-homoamino backbone.
References
PubChem. "Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid (CID 2761671)". National Center for Biotechnology Information. Available at:[Link]
NINGBO INNO PHARMCHEM CO.,LTD. "Exploring (S)-3-Amino-4-(2-cyanophenyl)butanoic Acid HCl in Custom Synthesis". Inno Pharmchem. Available at: [Link]
Exploratory
Stereochemistry and conformational analysis of 2-cyanophenyl substituted beta-amino acids
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Stereochemistry and Conformational Analysis of 2-Cyanophenyl Substituted β-Amino Acids Executive Summary β-Amino acids are found...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Stereochemistry and Conformational Analysis of 2-Cyanophenyl Substituted β-Amino Acids
Executive Summary
β-Amino acids are foundational building blocks in modern medicinal chemistry, offering pathways to novel therapeutics with enhanced metabolic stability and unique structural properties. The introduction of specific substituents, such as the 2-cyanophenyl group, provides a powerful tool for fine-tuning the conformational behavior and biological activity of peptides and small molecules. This guide offers a comprehensive exploration of the stereochemical and conformational complexities inherent to 2-cyanophenyl substituted β-amino acids. We delve into stereocontrolled synthetic strategies, advanced analytical techniques for chiral verification, and a multi-pronged approach to conformational analysis that integrates high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as an essential resource for researchers aiming to harness the unique potential of these sophisticated molecular scaffolds in drug discovery and development.
Introduction: The Strategic Value of Substituted β-Amino Acids
The pursuit of novel therapeutic agents frequently involves moving beyond nature's canonical set of α-amino acids. β-Amino acids, distinguished by an additional carbon in their backbone, have emerged as exceptionally valuable scaffolds. This seemingly minor structural alteration imparts significant advantages, most notably a pronounced resistance to proteolytic degradation, which dramatically increases the in-vivo half-life of peptide-based drugs.[1][2] Furthermore, the increased conformational flexibility of the β-amino acid backbone allows for the formation of unique and stable secondary structures, such as 14-helices and β-hairpin turns, that are inaccessible to their α-amino acid counterparts.[3][4][5]
The strategic placement of substituents on the β-amino acid framework is a key determinant of its ultimate function. Aromatic substituents, in particular, can profoundly influence molecular conformation through steric hindrance and non-covalent interactions. The 2-cyanophenyl group is a substituent of particular interest. It combines the steric bulk of a phenyl ring with the unique electronic properties of an ortho-disposed cyano (CN) group. This nitrile moiety is strongly electron-withdrawing and can act as a hydrogen bond acceptor or a reactive handle for further chemical modification.[6] Understanding and controlling the interplay between the stereochemistry at the C2 and C3 positions and the resulting conformational preferences dictated by the 2-cyanophenyl group is paramount for the rational design of next-generation therapeutics.
Part I: The Challenge of Stereocontrol
A fundamental challenge in working with 2-cyanophenyl substituted β-amino acids is the control of their stereochemistry. With potential chiral centers at both the C2 (α) and C3 (β) carbons, up to four distinct stereoisomers can exist for a given scaffold: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R).[7] Each of these isomers can exhibit dramatically different pharmacological, pharmacokinetic, and toxicological profiles. Therefore, robust methods for their stereocontrolled synthesis and subsequent chiral verification are not merely academic exercises but critical prerequisites for any drug development program.
Stereoselective Synthetic Strategies
Numerous methods have been developed for the asymmetric synthesis of β-amino acids.[2][8][9] The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. For aryl-substituted β-amino acids, conjugate addition reactions and enzymatic resolutions are particularly powerful.
Why this approach? The use of a chiral auxiliary provides a reliable method to induce stereoselectivity in the crucial C-C bond-forming step. Subsequent enzymatic resolution is a self-validating system; it not only separates the desired enantiomer but also provides rigorous confirmation of its enantiopurity, a critical requirement for clinical development.
This protocol outlines a diastereoselective Michael addition of a chiral lithium amide to an ethyl cinnamate derivative bearing the 2-cyanophenyl group, followed by separation of the resulting diastereomers.
Step-by-Step Methodology:
Preparation of Chiral Amine: In a flame-dried, argon-purged flask, dissolve (R)-(+)-α-methylbenzylamine (1.0 eq) in anhydrous THF (0.2 M). Cool the solution to -78 °C in a dry ice/acetone bath.
Amide Formation: Slowly add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise to the solution. Stir for 30 minutes at -78 °C to form the lithium amide.
Substrate Preparation: In a separate flask, dissolve ethyl (E)-3-(2-cyanophenyl)acrylate (1.2 eq) in anhydrous THF (0.3 M) and cool to -78 °C.
Conjugate Addition: Transfer the lithium amide solution to the acrylate solution via cannula over 20 minutes. Maintain the temperature at -78 °C and stir for 4 hours.
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (NH₄Cl). Allow the mixture to warm to room temperature.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Diastereomer Separation: The resulting crude product, a mixture of diastereomers, is purified and separated using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product.
Auxiliary Removal: The chiral auxiliary is removed via hydrogenolysis (e.g., using H₂, Pd/C in methanol) to yield the enantiomerically enriched β-amino ester, which can then be hydrolyzed to the free amino acid.
Chiral Analysis and Purity Verification
Confirming the stereochemical integrity of the final product is non-negotiable. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
Why Chiral HPLC? It provides a direct, quantitative measure of the enantiomeric excess (ee) by physically separating the enantiomers. Modern chiral stationary phases (CSPs) offer a wide range of selectivities, making it a versatile tool for various β-amino acid structures.[10][11][12][13]
Methodology Focus: Chiral HPLC
Column Selection: For β-amino acids, macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC T) or ligand-exchange columns are often highly effective.[11][12] The teicoplanin-based phases are particularly useful due to their broad applicability for underivatized amino acids.[12]
Mobile Phase Optimization: A typical starting mobile phase for a CHIROBIOTIC column would be a mixture of an organic modifier (e.g., ethanol or methanol) and an aqueous buffer (e.g., triethylammonium acetate). The ratio and buffer concentration are optimized to achieve baseline separation.
Detection: UV detection is standard, typically at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
Validation: The elution order can be confirmed by running a racemic standard. The ee is calculated from the integrated peak areas of the two enantiomers.
Part II: Unraveling the Conformational Landscape
The additional Cβ-Cα bond in β-amino acids introduces greater torsional freedom compared to their α-analogs, leading to a more complex conformational landscape.[3][14] The conformation is defined by a set of dihedral angles along the backbone. The torsion angle about the Cβ-Cα bond (θ) is particularly important, as it can adopt gauche (±60°) or trans (180°) arrangements, which strongly influences whether the peptide backbone is extended or folded.[3] The 2-cyanophenyl substituent further complicates this landscape by introducing steric demands and potential intramolecular non-covalent interactions that can favor specific conformations. A multi-faceted approach combining solution-state, solid-state, and computational methods is essential for a complete picture.
Experimental Approaches to Conformation Determination
NMR is the most powerful technique for determining the solution-state conformation of molecules.[15] For peptides, key information is derived from chemical shifts, scalar (J) couplings, and the Nuclear Overhauser Effect (NOE).[16][17]
Why NMR? Biological interactions occur in solution. NMR provides a time-averaged picture of the molecule's structure and dynamics in a non-crystalline, more biologically relevant state. It allows for the detection of conformational equilibria that are invisible to solid-state methods.[16][18]
This protocol details the workflow for acquiring and analyzing NMR data to determine the preferred solution conformation of a 2-cyanophenyl substituted β-amino acid incorporated into a short peptide.
Sample Preparation: Dissolve the peptide (1-5 mg) in a deuterated solvent (e.g., DMSO-d₆ or CD₃OH) to a final concentration of 1-10 mM. DMSO is often preferred as it slows the exchange of amide protons, making them easier to observe.
Data Acquisition:
Acquire a 1D ¹H spectrum to confirm sample integrity and assess signal dispersion.
Acquire a 2D TOCSY (Total Correlation Spectroscopy) experiment to identify all protons within each amino acid's spin system.
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment (mixing time 200-400 ms) to identify protons that are close in space (< 5 Å), providing distance restraints.
Acquire a high-resolution 1D ¹H or 2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy) to accurately measure ³J(Hₙ,Hα) coupling constants.
Data Analysis:
Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances sequentially.
Coupling Constant Analysis: Measure the ³J(Hₙ,Hα) coupling constant. In flexible peptides, values around 6-7 Hz suggest conformational averaging.[16] Deviations from this can indicate a preference for a specific conformation.
NOE Analysis: Identify key NOE cross-peaks. For example, a strong NOE between an amide proton (NHᵢ) and a proton on the 2-cyanophenyl ring would indicate a folded conformation where the ring is in proximity to the backbone.
Structure Calculation: Use the collected distance restraints (from NOEs) and dihedral angle restraints (from coupling constants) as inputs for molecular modeling software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the experimental data.
X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[14][19] While it is the "gold standard" for structural determination, it is contingent on the ability to grow high-quality, single crystals, which can be a significant challenge.[3] The resulting structure provides precise bond lengths, bond angles, and dihedral angles, offering definitive proof of a specific conformation.[20][21]
The process of determining a crystal structure is a well-defined, multi-step workflow.
Caption: Workflow for X-ray crystal structure determination.
Computational and Theoretical Approaches
Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are indispensable for complementing experimental data.[3][4][22]
Why this synergy? Experimental methods provide data on the most populated state(s), but computational tools can explore the entire conformational energy landscape. DFT can accurately calculate the relative energies of different static conformations (e.g., gauche vs. trans), while MD simulations can model the dynamic behavior of the molecule in a simulated solvent environment over time, revealing transient states and conformational transitions.
A powerful strategy involves using experimental data to guide and validate computational models.
Caption: Integrated workflow for conformational analysis.
Part III: Integrated Analysis and Application
The true power of this analysis lies in the synthesis of data from all three domains: stereocontrolled synthesis, experimental conformational analysis, and computational modeling. This integrated understanding is the foundation of rational drug design.
The specific conformation adopted by a 2-cyanophenyl substituted β-amino acid directly impacts its ability to interact with a biological target. A folded conformation might fit snugly into the active site of an enzyme, whereas an extended conformation might be required to mimic a β-strand in a protein-protein interaction.
Enzyme Inhibition: The 2-cyanophenyl group could be oriented by the backbone conformation to interact with a specific sub-pocket of an enzyme active site. The cyano group could act as a key hydrogen bond acceptor or even a covalent warhead in certain inhibitor designs.
Antimicrobial Peptides: Incorporating these amino acids into antimicrobial peptides can enforce a specific amphipathic helical or sheet-like structure, enhancing membrane disruption while simultaneously providing protease resistance.[1][23][24]
Turn Mimetics: The conformational constraints imposed by the substituent can pre-organize a peptide chain into a specific turn geometry, which is crucial for receptor recognition.[25]
Hypothetical Case Study: Binding Affinity Data
To illustrate the importance of stereochemistry, consider the following hypothetical data for the four stereoisomers of a 2-cyanophenyl-β³-homophenylalanine derivative tested for its ability to inhibit a hypothetical protease.
Stereoisomer
Preferred Conformation (from NMR/MD)
Binding Affinity (Kᵢ, nM)
Rationale
(3S)
Folded (gauche θ)
15
The folded structure orients the 2-cyanophenyl group into the S1 pocket, with the CN group forming a key H-bond.
(3R)
Extended (trans θ)
> 10,000
The extended conformation prevents the aromatic ring from engaging with the primary binding pocket.
This table demonstrates how a change in a single stereocenter can switch the molecule from a potent inhibitor to an inactive compound by fundamentally altering its preferred 3D shape.
Conclusion and Future Outlook
2-Cyanophenyl substituted β-amino acids represent a class of highly versatile and powerful building blocks for medicinal chemistry. Their successful application hinges on a rigorous and integrated approach to their stereochemistry and conformational analysis. By combining stereocontrolled synthesis with advanced analytical and computational techniques, researchers can fully characterize these molecules and understand how their unique structural features translate into specific biological activities. Future work in this area will likely focus on expanding the library of available substituted β-amino acids, developing more efficient and scalable catalytic asymmetric syntheses, and applying these building blocks to increasingly complex therapeutic challenges, from targeting protein-protein interactions to designing novel, proteolytically-stable peptide therapeutics.
References
Waingeh, V., Ngassa, F. and Song, J. (2015) A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5, 122-131. [Link]
Pécel, M., et al. (2002). Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. [Link]
Waingeh, V., Ngassa, F. and Song, J. (2016). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. ResearchGate. [Link]
Gfeller, D., et al. (2007). Secondary structure inducing potential of beta-amino acids: torsion angle clustering facilitates comparison and analysis of the conformation during MD trajectories. Journal of Peptide Science, 13(10), 664-671. [Link]
Jones, A. (2015). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
Anuradha, G. (2009). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. etd@IISc. [Link]
D'Orazio, G., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4599. [Link]
Houben-Weyl. (N.D.). 7.5 High Resolution NMR Spectroscopy. Thieme. [Link]
Yun, H. J., et al. (2011). Crystallization and preliminary X-ray crystallographic studies of β-transaminase from Mesorhizobium sp. strain LUK. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 67(Pt 2), 241–243. [Link]
Tsai, C. W., et al. (2002). Chiral separation of amino acids by capillary electrophoresis with octyl-beta-thioglucopyranoside as chiral selector. Electrophoresis, 23(22-23), 4038-4043. [Link]
Syud, F. A., et al. (2003). Quantifying amino acid conformational preferences and side-chain–side-chain interactions in β-hairpins. Proceedings of the National Academy of Sciences, 100(20), 11405-11410. [Link]
Pignataro, L. (2012). Constrained β-amino acids as molecular tools for the preparation of foldamers. AIR Unimi. [Link]
Hashem, M., et al. (2023). A Machine Learning Method to Characterize Conformational Changes of Amino Acids in Proteins. bioRxiv. [Link]
Lee, M. R., et al. (2014). Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2. ACS Chemical Biology, 9(8), 1695-1700. [Link]
Martyna, A., et al. (2016). Recent Developments in the Synthesis of β-Amino Acids. ResearchGate. [Link]
Fernández-Escamilla, A. M., et al. (2006). Design and NMR conformational study of a beta-sheet peptide based on Betanova and WW domains. Protein Science, 15(10), 2278-2289. [Link]
Cheng, J., et al. (2000). Synthesis of Optically Active β-Amino Acid N-Carboxyanhydrides. Organic Letters, 2(13), 1943-1946. [Link]
Smith, D. K., et al. (2010). X-ray Crystallographic Structure of an Artificial β-Sheet Dimer. Journal of the American Chemical Society, 132(31), 10975-10983. [Link]
Fülöp, F., et al. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. MMSL, 56(1), 35-57. [Link]
Smith, D. K., et al. (2010). X-ray Crystallographic Structure of an Artificial β-Sheet Dimer. Journal of the American Chemical Society, 132(31), 10975-10983. [Link]
Yasuhisa, A., et al. (2015). New enzymatic methods for the synthesis of primary α-aminonitriles and unnatural α-amino acids by oxidative cyanation of primary amines with d-amino acid oxidase from porcine kidney. Green Chemistry, 17, 3363-3371. [Link]
De Zotti, M., et al. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. ResearchGate. [Link]
Jaskolski, M., et al. (2013). Identification of amino acid sequence by X-ray crystallography: a mini review of case studies. Acta Biochimica Polonica, 60(3), 317-322. [Link]
Aversa, M. C., et al. (2009). Solution-phase synthesis of 2-cyano and 2-amido aziridinyl peptides. Tetrahedron, 65(47), 9839-9846. [Link]
Davoodi, S., et al. (2016). Effect of Amino Acid Substitutions on Biological Activity of Antimicrobial Peptide. Avicenna Journal of Medical Biotechnology, 8(4), 159-165. [Link]
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Kiss, L., et al. (2023). Stereocontrolled synthesis of some novel functionalized heterocyclic amino ester and amide derivatives with multiple stereocenters. RSC Advances, 13, 22769-22776. [Link]
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Kiss, L., et al. (2014). ChemInform Abstract: Synthesis of Carbocyclic β-Amino Acids. ResearchGate. [Link]
Material safety data sheet (MSDS) and toxicity data for CAS 270065-82-2
An In-depth Guide to the Material Safety and Toxicological Profile of CAS 270065-82-2 (2,5-Anhydro-1,3,4,6-tetra-O-acetyl-D-glucitol) A Note to the Researcher: Navigating Data Scarcity As scientists and drug development...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Guide to the Material Safety and Toxicological Profile of CAS 270065-82-2 (2,5-Anhydro-1,3,4,6-tetra-O-acetyl-D-glucitol)
A Note to the Researcher: Navigating Data Scarcity
As scientists and drug development professionals, we are accustomed to working with well-characterized molecules. However, in the landscape of novel chemical entities, it is not uncommon to encounter compounds with limited publicly available safety and toxicity data. This is the current situation for CAS 270065-82-2, also known as 2,5-Anhydro-1,3,4,6-tetra-O-acetyl-D-glucitol.
This guide is structured to provide you with all the available information on CAS 270065-82-2, but just as importantly, to highlight the existing data gaps. The absence of comprehensive data is, in itself, a critical piece of information that must guide your risk assessment and handling procedures. This document will therefore not only present what is known but also provide a framework for approaching the use of such a compound with the highest degree of scientific integrity and safety.
Chemical Identity and Physicochemical Properties
A foundational aspect of any safety assessment is the precise identification and characterization of the substance .
Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
N/A
Material Safety Data Sheet (MSDS) Analysis: A Landscape of Limited Information
A thorough search for a comprehensive Material Safety Data Sheet (MSDS) for CAS 270065-82-2 reveals a significant lack of detailed, publicly available documentation from regulatory bodies or manufacturers. The information that is available is primarily from chemical suppliers who market this compound for research use.
Key Findings from Supplier-Provided Safety Information:
Hazard Identification: The compound is consistently labeled with precautionary statements such as "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation," and "May cause respiratory irritation." These are general warnings for chemicals with unknown toxicological profiles and should be treated as a baseline for handling precautions.
Lack of Quantitative Toxicity Data: Crucially, there is no available data for key toxicological endpoints such as:
LD50 (Lethal Dose, 50%)
LC50 (Lethal Concentration, 50%)
Carcinogenicity
Mutagenicity
Reproductive Toxicity
First Aid Measures: Standard first aid measures are recommended, which is typical for chemicals where specific toxic effects are unknown. These include washing skin with plenty of water, rinsing eyes cautiously, and moving to fresh air in case of inhalation.
Handling and Storage: Recommendations include handling in a well-ventilated area, wearing personal protective equipment (gloves, eye protection, lab coat), and storing in a tightly sealed container in a dry and cool place.
Implications for the Researcher: The absence of a detailed MSDS necessitates treating CAS 270065-82-2 as a compound with unknown toxicity . All handling and experimental procedures should be designed with this in mind, adhering to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure.
Postulated Mechanisms of Toxicity: An Informed but Speculative Approach
In the absence of direct toxicological studies on CAS 270065-82-2, we can infer potential mechanisms of toxicity based on its chemical structure as an acetylated anhydro-sugar.
Hydrolysis to Acetic Acid and the Core Sugar: In a biological system, the ester groups of 2,5-Anhydro-1,3,4,6-tetra-O-acetyl-D-glucitol are susceptible to hydrolysis by esterase enzymes. This would release four equivalents of acetic acid and the core 2,5-anhydro-D-glucitol.
Localized pH Changes: Rapid hydrolysis could lead to a localized decrease in pH, potentially causing skin and eye irritation.
Systemic Effects of Acetic Acid: While acetic acid is a natural metabolite, a bolus dose from the metabolism of a xenobiotic could contribute to systemic acidosis, although this is less likely at typical research doses.
Interaction with Cellular Machinery: The core 2,5-anhydro-D-glucitol is a sugar analog. It is plausible that it could interact with proteins that bind or metabolize natural sugars, such as kinases or glycosidases. Such interactions could potentially interfere with normal cellular metabolism, though this is purely speculative without experimental evidence.
Workflow for Investigating Postulated Toxicity
Caption: Postulated metabolic pathway and toxicity mechanism for CAS 270065-82-2.
Recommended Experimental Protocols for Toxicity Assessment
Given the data gap, any research involving CAS 270065-82-2 should ideally be preceded by a baseline toxicity assessment. The following are standard, tiered protocols that can be employed.
Protocol 1: In Vitro Cytotoxicity Assay (MTT or LDH Assay)
Objective: To determine the concentration at which CAS 270065-82-2 induces cell death in a relevant cell line.
Methodology:
Cell Culture: Plate a relevant cell line (e.g., HepG2 for liver toxicity, HaCaT for skin toxicity) in a 96-well plate at a predetermined density and allow cells to adhere overnight.
Compound Preparation: Prepare a stock solution of CAS 270065-82-2 in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in cell culture media.
Treatment: Remove the old media from the cells and replace it with the media containing various concentrations of the compound. Include a vehicle control (media with DMSO) and a positive control (a known cytotoxic agent).
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
MTT Assay:
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.
Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol).
Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
LDH Assay:
Collect a sample of the cell culture supernatant.
Use a commercial LDH assay kit to measure the amount of lactate dehydrogenase released from damaged cells.
Read the absorbance according to the kit's instructions.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 (inhibitory concentration, 50%) value.
Workflow for In Vitro Cytotoxicity Assay
Caption: Standard workflow for an in vitro cytotoxicity assessment.
Risk Mitigation and Safe Handling
In the absence of comprehensive data, a conservative approach to safety is paramount.
Engineering Controls: All work with solid CAS 270065-82-2 should be conducted in a certified chemical fume hood to prevent inhalation of dust.
Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles are mandatory.
Hand Protection: Use nitrile gloves. Given that solubility data suggests it can dissolve in various organic solvents, consider double-gloving if handling solutions.
Body Protection: A lab coat is required. For procedures with a higher risk of splashing, consider a chemically resistant apron.
Waste Disposal: Dispose of waste containing CAS 270065-82-2 as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material in a sealed container for hazardous waste disposal.
Conclusion: A Call for Data Generation
CAS 270065-82-2 represents a common challenge in research and development – a commercially available compound with a significant lack of publicly accessible safety and toxicity information. This guide has synthesized the limited available data and provided a framework for its safe handling and for the generation of necessary toxicological data.
For any research program intending to use this compound extensively, particularly in any system that may have translational applications, it is strongly recommended that foundational toxicity studies, such as the in vitro cytotoxicity assay described, be performed. The data generated will not only ensure the safety of laboratory personnel but also contribute valuable knowledge to the scientific community.
References
BLD Pharmatech. (n.d.). 2,5-Anhydro-1,3,4,6-tetra-O-acetyl-D-glucitol Safety and Handling. Retrieved from [Link]
Exploratory
Spectroscopic Characterization of (S)-3-Amino-4-(2-cyanophenyl)butanoic Acid: An In-depth Technical Guide
Introduction (S)-3-Amino-4-(2-cyanophenyl)butanoic acid is a chiral amino acid derivative of significant interest in medicinal chemistry and drug development. Its unique structural features, including a stereogenic cente...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(S)-3-Amino-4-(2-cyanophenyl)butanoic acid is a chiral amino acid derivative of significant interest in medicinal chemistry and drug development. Its unique structural features, including a stereogenic center, a primary amine, a carboxylic acid, and a cyanophenyl group, make it a valuable building block for the synthesis of novel pharmaceutical agents.[1] The precise characterization of this molecule is paramount to ensure its purity, identity, and suitability for its intended applications. This technical guide provides a comprehensive overview of the spectroscopic characterization of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid using Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. The methodologies and interpretations presented herein are designed to be a practical resource for researchers, scientists, and professionals in the field of drug development.
Infrared (IR) Spectroscopic Analysis
Infrared spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, providing a unique "fingerprint" of the molecule.[2]
Theoretical Framework
The IR spectrum of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid is expected to exhibit characteristic absorption bands corresponding to its key functional groups: the carboxylic acid (O-H and C=O stretching), the primary amine (N-H stretching and bending), the nitrile group (C≡N stretching), the aromatic ring (C=C and C-H stretching), and the aliphatic chain (C-H stretching and bending). Due to the presence of both an acidic (carboxylic acid) and a basic (amine) group, amino acids can exist as zwitterions, which can influence the positions and shapes of the characteristic absorption bands.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
A robust and convenient method for obtaining the IR spectrum of a solid sample is Attenuated Total Reflectance (ATR)-FTIR spectroscopy.
Instrumentation:
Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
Procedure:
Sample Preparation: A small amount of solid (S)-3-Amino-4-(2-cyanophenyl)butanoic acid is placed directly onto the ATR crystal.
Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.
Background Spectrum: A background spectrum of the empty ATR crystal is collected to account for any atmospheric or instrumental interferences.
Sample Spectrum: The IR spectrum of the sample is recorded, typically in the range of 4000-400 cm⁻¹.
Data Processing: The resulting spectrum is processed (e.g., baseline correction, smoothing) as needed to enhance the quality of the data.
Caption: ATR-FTIR Experimental Workflow
Expected IR Absorption Bands and Interpretation
The following table summarizes the expected characteristic IR absorption bands for (S)-3-Amino-4-(2-cyanophenyl)butanoic acid.
Functional Group
Vibration Type
Expected Frequency Range (cm⁻¹)
Intensity
Carboxylic Acid
O-H stretch
3300–2500
Broad, Strong
C=O stretch
1730–1700
Strong
Primary Amine
N-H stretch
3500–3300
Medium (two bands)
N-H bend
1650–1580
Medium to Strong
Nitrile
C≡N stretch
2260–2220
Medium, Sharp
Aromatic Ring
C-H stretch
3100–3000
Medium
C=C stretch
1600–1475
Medium to Weak
Aliphatic Chain
C-H stretch
3000–2850
Medium
Interpretation of the Expected Spectrum:
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the 3300-2500 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid.[4][5] This broadness is a hallmark of carboxylic acid dimers.
N-H Stretch (Amine): Two medium intensity bands are expected in the 3500-3300 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.[6][7]
C-H Stretches: Aromatic C-H stretches are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.[8]
C≡N Stretch (Nitrile): A sharp and intense absorption band is predicted in the 2260-2220 cm⁻¹ region, which is highly diagnostic for the nitrile functional group.[4][9] Conjugation with the aromatic ring may shift this band to a slightly lower frequency.[5]
C=O Stretch (Carboxylic Acid): A strong and sharp absorption band is expected between 1730-1700 cm⁻¹, characteristic of the carbonyl group in a carboxylic acid.[5][7]
N-H Bend (Amine): A medium to strong bending vibration for the primary amine is expected in the 1650-1580 cm⁻¹ region.[7]
C=C Stretches (Aromatic): Several weaker bands in the 1600-1475 cm⁻¹ region will indicate the presence of the aromatic ring.[8]
UV-Visible (UV-Vis) Spectroscopic Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for characterizing compounds containing chromophores, such as aromatic rings and conjugated systems.[2]
Theoretical Framework
The UV-Vis spectrum of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid is expected to be dominated by the electronic transitions of the 2-cyanophenyl group. The aromatic ring and the nitrile group act as chromophores. The π → π* transitions of the benzene ring are expected to be the most prominent features in the spectrum. The position and intensity of these absorption bands can be influenced by the solvent polarity.[10][11]
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Methanol or ethanol are common choices.
Sample Preparation: Prepare a stock solution of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid of a known concentration in the chosen solvent. Prepare a series of dilutions to determine an appropriate concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
Instrument Blank: Fill both the reference and sample cuvettes with the pure solvent and record a baseline spectrum.
Sample Measurement: Replace the solvent in the sample cuvette with the sample solution and record the UV-Vis spectrum, typically over a range of 200-400 nm.
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
The UV-Vis spectrum of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid is expected to show absorption bands characteristic of a substituted benzene ring.
Chromophore
Electronic Transition
Expected λmax (nm)
Phenyl Ring
π → π* (E2-band)
~220-230
Phenyl Ring
π → π* (B-band)
~260-280
Interpretation of the Expected Spectrum:
E2-band: A strong absorption band is expected around 220-230 nm, corresponding to a π → π* transition of the benzene ring.
B-band: A weaker, and possibly structured, absorption band is anticipated in the 260-280 nm region. This band, also a π → π* transition, is characteristic of the benzene ring and its fine structure can sometimes be observed.[10] The presence of the cyano and amino-butanoic acid substituents will influence the exact position and intensity of these bands.
Solvent Effects: The polarity of the solvent can cause shifts in the λmax values. Polar solvents may lead to a slight red shift (bathochromic shift) or blue shift (hypsochromic shift) depending on the nature of the electronic transition and the interaction between the solvent and the chromophore.[11][12]
Conclusion
The combined application of IR and UV-Vis spectroscopy provides a comprehensive and robust characterization of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid. IR spectroscopy confirms the presence of the key functional groups, while UV-Vis spectroscopy elucidates the electronic properties of the aromatic system. These techniques are indispensable tools for verifying the identity and purity of this important synthetic intermediate, ensuring its quality for downstream applications in drug discovery and development.
References
ResearchGate. The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. Available at: [Link]
University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]
University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. Available at: [Link]
ScienceDirect. Study of vibrational spectra of zwitterionic 3-Aminobutanoic acid, as supported by DFT calculations. Available at: [Link]
Millersville University. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Available at: [Link]
SpringerLink. The Use of UV–Vis Absorption Spectroscopy for Studies of Natively Disordered Proteins. Available at: [Link]
Mabion. UV-VIS Spectrometry for Protein Concentration Analysis: Principles and Applications. Available at: [Link]
Nature. Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. Available at: [Link]
PubMed. Infrared Multiphoton Dissociation Spectroscopy Study of Protonated P-Aminobenzoic Acid: Does Electrospray Ionization Afford the Amino- Or Carboxy-Protonated Ion? Available at: [Link]
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
ResearchGate. FT-IR spectra of (a) m-aminobenzoic acid, (b) PABA polymer and (c)... Available at: [Link]
University of Montana. Spectroscopy Aromatic Amino Acids - Hydrodynamic Methods. Available at: [Link]
Science Publishing Group. Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. Available at: [Link]
J-Stage. The Infrared Absorption Spectra of Aminobenzoic Acids. Available at: [Link]
Taylor & Francis Online. Synthesis, Spectroscopic (FT-IR, 1H NMR, and UV-Vis) and Nonlinear Optical Properties of a Novel 3-(p-Cyanophenyl)-5-(o, m, p-Iodophenyl)-1-Phenylformazan: Experimental and DFT Studies. Available at: [Link]
PubMed Central. Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene. Available at: [Link]
ResearchGate. Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: In contrast with non-aromatic solvents. Available at: [Link]
ResearchGate. UV–vis absorption spectrum of (a) aliphatic amino acids and (b)... Available at: [Link]
Scribd. Solvent Effects in UV-Vis Spectroscopy. Available at: [Link]
ResearchGate. Fig. 4 UV-Vis absorption spectra of. Available at: [Link]
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]
ResearchGate. Synthesis, Spectroscopic (FT-IR, 1 H NMR, and UV-Vis) and Nonlinear Optical Properties of a Novel 3-(p-Cyanophenyl)-5-( o, m, p -Iodophenyl)-1-Phenylformazan: Experimental and DFT Studies. Available at: [Link]
Chemical Reviews. Infrared Difference Spectroscopy of Proteins: From Bands to Bonds. Available at: [Link]
Chemistry LibreTexts. 10.3: UV/Vis and IR Spectroscopy. Available at: [Link]
ResearchGate. Molecular structure of 3-Aminobutanoic acid with numbering. Available at: [Link]
Pharmaffiliates. CAS No : 3775-73-3 | Product Name : (R)-3-Aminobutanoic Acid. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. Exploring (S)-3-Amino-4-(2-cyanophenyl)butanoic Acid HCl in Custom Synthesis. Available at: [Link]
SIELC Technologies. Uv-Vis Spectrum of 2,3-Dichlorobenzoyl Nitrile. Available at: [Link]
PubChem. (S)-3-Amino-4-phenylbutanoic acid. Available at: [Link]
PubChem. (S)-3-Aminobutyric acid. Available at: [Link]
NextSDS. (S)-3-AMINO-4-(2-CYANOPHENYL)BUTANOIC ACID HYDROCHLORIDE. Available at: [Link]
eGyanKosh. ULTRAVIOLET AND VISIBLE SPECTROSCOPY. Available at: [Link]
FooDB. Showing Compound 3-Aminobutanoic acid (FDB008314). Available at: [Link]
Chemistry LibreTexts. 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
Quest Journals. Chemometric study of a mixture of amino acids by spectrophotometry in a flow system. Available at: [Link]
IOPscience. Application of UV-vis spectroscopy in the detection and analysis of substances. Available at: [Link]
Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]
IJSAT. Applications of Spectroscopic Techniques in Characterization of Biological Compounds. Available at: [Link]
PubMed Central. UV-Vis Spectrophotometrical and Analytical Methodology for the Determination of Singlet Oxygen in New Antibacterials Drugs. Available at: [Link]
Physicochemical Characterization of CAS 270065-82-2: Molecular Weight, Exact Mass, and Elemental Analysis Workflows
Executive Summary CAS 270065-82-2, chemically identified as (S)-3-amino-4-(2-cyanophenyl)butanoic acid hydrochloride (often designated as H-β-HoPhe(2-CN)-OH·HCl), is a highly specialized β-amino acid derivative[1]. In th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
CAS 270065-82-2, chemically identified as (S)-3-amino-4-(2-cyanophenyl)butanoic acid hydrochloride (often designated as H-β-HoPhe(2-CN)-OH·HCl), is a highly specialized β-amino acid derivative[1]. In the realm of peptidomimetic drug development, the incorporation of β-amino acids introduces conformational rigidity and resistance to enzymatic degradation. For researchers and drug development professionals, establishing the precise physicochemical profile of such intermediates is non-negotiable. This technical guide provides an authoritative breakdown of the molecular weight, exact mass, and elemental composition of CAS 270065-82-2, coupled with field-proven analytical workflows for structural validation.
Physicochemical Profiling
When analyzing CAS 270065-82-2, it is critical to distinguish between the free base and its commercially prevalent hydrochloride salt form[1]. The presence of the HCl counterion significantly alters the bulk molecular weight and elemental mass fractions, which must be accounted for during stoichiometric calculations in solid-phase peptide synthesis (SPPS).
The theoretical values below are calculated based on the IUPAC standard atomic weights[2].
Table 1: Theoretical Physicochemical Properties of CAS 270065-82-2
Property
Free Base
Hydrochloride Salt
Chemical Formula
C₁₁H₁₂N₂O₂
C₁₁H₁₃ClN₂O₂
Molecular Weight ( g/mol )
204.23
240.69
Exact Mass (Neutral, Da)
204.0899
240.0666
Exact Mass ([M+H]⁺, Da)
205.0977
205.0977 (Loss of Cl⁻)
Carbon (C) %
64.69%
54.89%
Hydrogen (H) %
5.92%
5.44%
Nitrogen (N) %
13.72%
11.64%
Oxygen (O) %
15.67%
13.29%
Chlorine (Cl) %
N/A
14.73%
Analytical Workflows for Structural Validation
To verify the identity and purity of CAS 270065-82-2 batches, a dual-orthogonal approach utilizing High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis (EA) is recommended.
High-Resolution Mass Spectrometry (ESI-HRMS)
HRMS is indispensable for differentiating target molecules from isobaric impurities (molecules with the same nominal mass but different exact masses)[3]. Because CAS 270065-82-2 contains a polar amino acid backbone, Electrospray Ionization (ESI) is the optimal soft-ionization technique.
Step-by-Step Methodology:
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) spiked with 0.1% Formic Acid.
Causality: Formic acid acts as a proton donor, maximizing the yield of the[M+H]⁺ pseudomolecular ion (m/z 205.0977) in positive ion mode.
Instrument Calibration & Lock-Mass Setup: Infuse a standard tuning mix and establish a continuous lock-mass infusion (e.g., Leucine Enkephalin, m/z 556.2771).
Causality: The lock-mass provides a self-validating internal reference, continuously compensating for temperature-induced mass drift in the Time-of-Flight (TOF) analyzer to ensure sub-5 ppm mass accuracy[3].
Data Acquisition: Inject 2 µL into the ESI-QTOF MS. Set the capillary voltage to 3.0 kV and acquire data over an m/z range of 50–1000.
Isotopic Pattern Analysis: Extract the monoisotopic peak and analyze the M+1 and M+2 isotopic distributions.
Causality: The natural abundance of ¹³C (~1.1%) will generate a predictable M+1 peak intensity relative to the parent ion, confirming the presence of exactly 11 carbon atoms in the framework.
Elemental Analysis (CHNS/O)
While HRMS confirms the molecular formula, Elemental Analysis provides macroscopic validation of bulk purity and confirms the salt form (e.g., distinguishing the free base from the HCl salt based on carbon/nitrogen mass fractions).
Step-by-Step Methodology:
System Blank and Calibration: Run two empty tin capsules to establish a baseline. Analyze a certified reference material (e.g., Acetanilide) to verify the calibration of the Thermal Conductivity Detector (TCD).
Causality: This self-validating step ensures that background atmospheric gases (N₂, CO₂) are accurately subtracted and that the TCD response remains linear across the dynamic range.
Sample Weighing: Accurately weigh 1.5–2.0 mg of finely milled CAS 270065-82-2 into a tin capsule using a microbalance (0.1 µg resolution). Fold and seal the capsule tightly.
Causality: Tin acts as an exothermic catalyst during combustion. A hermetic seal prevents premature oxidation and sample loss prior to entering the reactor.
Flash Combustion: Drop the capsule into a combustion reactor heated to 1000°C in an oxygen-enriched atmosphere. The tin oxidation drives the localized temperature to ~1800°C, ensuring complete mineralization.
Gas Separation and Detection: Pass the combustion gases (CO₂, H₂O, NOₓ) over a copper reduction column to convert NOₓ to N₂ and scrub excess O₂. The gases are separated via gas chromatography and quantified by the TCD to yield the C, H, and N percentages.
Data Visualization: Orthogonal Analytical Workflow
The following diagram illustrates the parallel, self-validating workflows required to comprehensively characterize CAS 270065-82-2.
Orthogonal analytical workflow for the structural validation of CAS 270065-82-2.
Conclusion
The rigorous characterization of CAS 270065-82-2 demands a precise understanding of its physicochemical properties, particularly the distinction between its free base and hydrochloride salt forms. By employing a self-validating, dual-orthogonal approach utilizing HRMS and Elemental Analysis, researchers can confidently verify the exact mass (205.0977 Da for [M+H]⁺) and elemental composition, ensuring the integrity of downstream peptidomimetic synthesis.
Application Notes and Protocols: A Detailed Guide to the Asymmetric Synthesis of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride
Introduction (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride is a chiral β-amino acid derivative of significant interest in medicinal chemistry and drug development.[1] Its structural features, including a stere...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride is a chiral β-amino acid derivative of significant interest in medicinal chemistry and drug development.[1] Its structural features, including a stereocenter at the β-position and a cyanophenyl moiety, make it a valuable building block for the synthesis of complex pharmaceutical agents. This document provides a comprehensive, step-by-step guide for the asymmetric synthesis of this target molecule, designed for researchers, scientists, and professionals in the field of drug development. The proposed pathway leverages a highly efficient asymmetric hydrogenation of an unprotected enamine, a method known for its high enantioselectivity and atom economy.[2][3]
The synthesis is divided into three main stages: the preparation of a key β-enamino ester intermediate, the crucial asymmetric hydrogenation to establish the desired stereochemistry, and the final hydrolysis and salt formation to yield the target compound. Each step is detailed with theoretical justification for the chosen methodology and practical, field-proven insights to ensure a robust and reproducible protocol.
Materials and Reagents
A comprehensive list of the necessary materials and reagents for the synthesis is provided in Table 1. All reagents should be of analytical grade or higher and used as received unless otherwise specified.
Table 1: Materials and Reagents
Reagent/Material
Chemical Formula
Molar Mass ( g/mol )
Supplier (Example)
Notes
2-Cyanobenzaldehyde
C₈H₅NO
131.13
Sigma-Aldrich
Ethyl acetoacetate
C₆H₁₀O₃
130.14
Alfa Aesar
Ammonium acetate
C₂H₇NO₂
77.08
Fisher Scientific
Piperidine
C₅H₁₁N
85.15
Acros Organics
Used as a catalyst.
Toluene
C₇H₈
92.14
VWR
Anhydrous
[Rh(COD)₂]BF₄
C₁₆H₂₄BF₄Rh
406.08
Strem Chemicals
Rhodium pre-catalyst
(R,S)-tBu-Josiphos
C₃₃H₄₃FeP₂
572.48
Solvias
Chiral ligand
Methanol
CH₄O
32.04
J.T. Baker
Anhydrous
Dichloromethane (DCM)
CH₂Cl₂
84.93
EMD Millipore
Anhydrous
Sodium hydroxide (NaOH)
NaOH
40.00
Sigma-Aldrich
Hydrochloric acid (HCl)
HCl
36.46
Various
Concentrated and as a solution in dioxane
Ethyl acetate (EtOAc)
C₄H₈O₂
88.11
Fisher Scientific
Diethyl ether
(C₂H₅)₂O
74.12
VWR
Magnesium sulfate (MgSO₄)
MgSO₄
120.37
Acros Organics
Anhydrous
Celite®
Filtration aid
Overall Synthetic Workflow
The synthesis of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride is accomplished through a five-step sequence, as illustrated in the workflow diagram below.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Part 1: Synthesis of the β-Enamino Ester Precursor
Step 1: Knoevenagel Condensation to Synthesize Ethyl 2-acetyl-3-(2-cyanophenyl)acrylate
This step involves the base-catalyzed condensation of 2-cyanobenzaldehyde with ethyl acetoacetate. Piperidine is an effective catalyst for this transformation.[4]
Protocol:
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-cyanobenzaldehyde (13.1 g, 100 mmol), ethyl acetoacetate (13.0 g, 100 mmol), piperidine (0.85 g, 10 mmol), and toluene (100 mL).
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
Cool the reaction mixture to room temperature and wash with 1 M HCl (2 x 50 mL), followed by saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 2-acetyl-3-(2-cyanophenyl)acrylate as a viscous oil.
Step 2: Formation of Ethyl (Z)-3-amino-4-(2-cyanophenyl)but-2-enoate
The β-keto ester from the previous step is converted to the corresponding unprotected β-enamino ester by reaction with ammonium acetate. The (Z)-isomer is typically the thermodynamically favored product.[2]
Protocol:
In a 250 mL round-bottom flask, dissolve the ethyl 2-acetyl-3-(2-cyanophenyl)acrylate (approx. 100 mmol) in methanol (100 mL).
Add ammonium acetate (15.4 g, 200 mmol) to the solution and stir the mixture at room temperature.
Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
Remove the solvent under reduced pressure.
Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
The product, ethyl (Z)-3-amino-4-(2-cyanophenyl)but-2-enoate, can often be purified by crystallization from a suitable solvent system like ethyl acetate/hexane.
Part 2: Asymmetric Hydrogenation
Step 3: Asymmetric Hydrogenation to (S)-ethyl 3-amino-4-(2-cyanophenyl)butanoate
This is the key stereochemistry-determining step. A chiral rhodium complex, generated in situ from [Rh(COD)₂]BF₄ and a chiral bisphosphine ligand like (R,S)-tBu-Josiphos, is used to catalyze the asymmetric hydrogenation of the enamine.[5][6]
Caption: Workflow for the asymmetric hydrogenation step.
Protocol:
In a glovebox, charge a high-pressure reactor with [Rh(COD)₂]BF₄ (40.6 mg, 0.1 mmol) and (R,S)-tBu-Josiphos (57.2 mg, 0.1 mmol).
Add degassed anhydrous methanol (20 mL) and stir the mixture for 20 minutes to form the active catalyst.
In a separate flask, dissolve ethyl (Z)-3-amino-4-(2-cyanophenyl)but-2-enoate (approx. 20 mmol) in degassed anhydrous methanol (80 mL).
Transfer the substrate solution to the reactor via cannula.
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas (3 cycles).
Pressurize the reactor to 10 atm with hydrogen and stir the reaction mixture at 50 °C for 24 hours.
After cooling to room temperature, carefully vent the reactor and filter the reaction mixture through a pad of Celite®.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford (S)-ethyl 3-amino-4-(2-cyanophenyl)butanoate.
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Part 3: Final Product Formation
Step 4: Ester Hydrolysis to (S)-3-Amino-4-(2-cyanophenyl)butanoic acid
The ethyl ester is hydrolyzed to the free carboxylic acid under basic conditions.
Protocol:
Dissolve (S)-ethyl 3-amino-4-(2-cyanophenyl)butanoate (approx. 20 mmol) in a mixture of methanol (50 mL) and water (50 mL).
Add a 2 M aqueous solution of NaOH (20 mL, 40 mmol) and stir the mixture at room temperature.
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
Concentrate the reaction mixture under reduced pressure to remove the methanol.
Carefully adjust the pH of the aqueous solution to ~7 with 1 M HCl.
The product may precipitate at this point. If not, the aqueous solution can be lyophilized or used directly in the next step. If a precipitate forms, it can be collected by filtration, washed with cold water, and dried under vacuum.
Step 5: Formation of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride
The free amino acid is converted to its hydrochloride salt to improve its stability and handling properties.[7][8]
Protocol:
Suspend the crude (S)-3-Amino-4-(2-cyanophenyl)butanoic acid (approx. 20 mmol) in diethyl ether (100 mL).
Cool the suspension in an ice bath.
Bubble anhydrous HCl gas through the suspension or add a 4 M solution of HCl in dioxane dropwise with vigorous stirring until the precipitation is complete.
Continue stirring for an additional 30 minutes at 0 °C.
Collect the white precipitate by filtration.
Wash the solid with cold diethyl ether (3 x 20 mL).
Dry the product under vacuum to yield (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The synthetic pathway detailed in these application notes provides a robust and efficient method for the preparation of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride. The key to achieving high enantiopurity lies in the carefully controlled asymmetric hydrogenation step. By following these protocols, researchers can reliably synthesize this valuable chiral building block for use in various drug discovery and development programs.
References
Tang, W., & Zhang, X. (2004). Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. Journal of the American Chemical Society, 126(32), 9918-9919. [Link]
Tang, W., Wu, S., & Zhang, X. (2004). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society, 126(32), 9918-9919. [Link]
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of peptide research, 58(4), 338-341. [Link]
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [Link]
Xie, J. H., Liu, X. Y., Yang, X., Xie, J. B., Wang, L. X., & Zhou, Q. L. (2010). Highly efficient iridium-catalyzed asymmetric hydrogenation of unprotected β-enamine esters. Journal of the American Chemical Society, 132(37), 12234-12235. [Link]
Xie, J. H., Liu, X. Y., Yang, X., Xie, J. B., Wang, L. X., & Zhou, Q. L. (2010). Highly Efficient Iridium-Catalyzed Asymmetric Hydrogenation of Unprotected β-Enamine Esters. Journal of the American Chemical Society. [Link]
Forró, E., & Fülöp, F. (2007). Enzymatic kinetic resolution of β-amino acid derivatives. Doctoral (PhD) thesis, University of Szeged. [Link]
Matiichuk, Y., et al. (2023). Synthesis and antitumor activity of 2-cyanocinnamic acid amides and their indole analogues. Growing Science. [Link]
Tang, W., & Zhang, X. (2004). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. ResearchGate. [Link]
Various Authors. (2016). How can we do the deprotection of boc-amino acids using hcl?. ResearchGate. [Link]
Shahmohammadi, S., Fülöp, F., & Forró, E. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 5990. [Link]
Gotor, V., et al. (2001). Enzymatic resolution of N-protected-β3-amino methyl esters, using lipase B from Candida antarctica. ResearchGate. [Link]
Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814. [Link]
Matiichuk, Y., et al. (2024). Synthesis and antitumor activity of 2-cyanocinnamic acid amides and their indole analogues. Growing Science. [Link]
Zhang, Y., et al. (2022). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. RSC Advances, 12(45), 29631-29639. [Link]
Various Authors. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
Various Authors. (n.d.). Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]
Kodama, S., et al. (2003). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. Electrophoresis, 24(15), 2711-2715. [Link]
Singh, O. V., & Han, H. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]
Various Authors. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed. [Link]
Various Authors. (2000). Synthesis and transformations of derivatives and analogs of α-cyanocinnamic acid. ResearchGate. [Link]
Zhang, C., & Ma, C. (2022). Strategies for chiral separation: from racemate to enantiomer. Nature Reviews Chemistry, 6(11), 779-794. [Link]
Hruby, V. J., & Qian, X. (1997). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 249-303). Academic Press. [Link]
Various Authors. (2015). A preparing method of ethyl 2-cyano-3,3-diphenylacrylate.
Various Authors. (1983). Resolution of racemic amino acids.
Various Authors. (2021). Preparation method of ethyl 2, 3-dicyanopropionate.
Various Authors. (2021). Method for preparing 2-aryl malonic acid derivative and application thereof.
Wolfe, J. F., et al. (1983). Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA. PubMed. [Link]
Various Authors. (2020). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. National Institutes of Health. [Link]
Han, J., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. [Link]
Various Authors. (2014). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
Application Note: Advanced Synthetic Protocols for (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride (CAS 270065-82-2) in API Manufacturing
Executive Overview & Chemical Rationale (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride (CAS 270065-82-2) is a highly specialized chiral β -amino acid derivative utilized extensively in the custom synthesis of a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview & Chemical Rationale
(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride (CAS 270065-82-2) is a highly specialized chiral
β
-amino acid derivative utilized extensively in the custom synthesis of advanced Active Pharmaceutical Ingredients (APIs). In modern drug discovery—particularly in the development of peptidomimetics and small-molecule inhibitors—
β
-amino acids are critical building blocks. Unlike standard
α
-amino acids,
β
-homo-amino acids introduce an additional methylene carbon into the peptide backbone. This structural modification confers profound resistance to proteolytic degradation by endogenous enzymes, significantly enhancing the in vivo half-life of the resulting API.
The presence of the ortho-cyano group on the phenyl ring provides a highly versatile synthetic handle. The cyano moiety can be selectively reduced to an aminomethyl group, hydrolyzed to an amide, or utilized in cycloaddition reactions to form tetrazoles (a robust carboxylic acid bioisostere). Furthermore, the stringent (S)-stereochemistry is paramount, as it dictates the spatial orientation required for high-affinity binding within the chiral pockets of target receptors[1].
Physicochemical Profiling
Before initiating any synthetic workflow, it is critical to verify the physicochemical parameters of the intermediate to ensure batch-to-batch reproducibility and calculate precise stoichiometric equivalents.
Soluble in H2O, Methanol, DMF; Insoluble in non-polar organics
Validated Synthetic Protocols
The following protocols outline the integration of CAS 270065-82-2 into a generic API synthetic pipeline. These procedures are engineered as self-validating systems, incorporating specific In-Process Controls (IPCs) and mechanistic rationales to ensure trustworthiness and high-yield outcomes.
Protocol A: N-Boc Protection of the
β
-Amino Group
Mechanistic Rationale : To utilize the carboxylic acid terminus in downstream peptide coupling, the highly reactive primary amine must be masked to prevent oligomerization. We employ Di-tert-butyl dicarbonate (Boc2O). Because the starting material is a hydrochloride salt, a base is required. We select Diisopropylethylamine (DIPEA) over aqueous NaOH to maintain a homogeneous reaction matrix and, crucially, to prevent base-catalyzed epimerization of the sensitive (S)-stereocenter[2].
Step-by-Step Procedure :
Dispersion : Suspend CAS 270065-82-2 (1.0 eq, 10 mmol) in a 1:1 mixture of anhydrous THF and deionized water (40 mL total volume).
Neutralization : Cool the reaction vessel to 0 °C using an ice bath. Add DIPEA (2.5 eq, 25 mmol) dropwise over 10 minutes.
Causality: The first 1.0 eq neutralizes the HCl salt, liberating the free amine. The remaining 1.5 eq acts as the proton scavenger for the protection step. Cooling mitigates the exothermic release of CO2 gas.
Protection : Add Boc2O (1.1 eq, 11 mmol) portion-wise. Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir for 4 hours.
Self-Validation (IPC) : Withdraw a 10 µL aliquot and analyze via Thin Layer Chromatography (TLC) using DCM:MeOH (9:1) and Ninhydrin stain.
Acceptance Criteria: The reaction is complete when the baseline primary amine spot (Ninhydrin-positive, red/purple) is completely absent, replaced by a higher Rf product spot (UV-active, Ninhydrin-negative).
Workup : Acidify the aqueous layer to pH 3.5 using 1M Citric Acid.
Causality: A pH of 3.5 ensures the carboxylic acid is protonated for organic extraction while avoiding strong mineral acids (pH < 2) that would prematurely cleave the newly formed Boc group.
Extraction : Extract with Ethyl Acetate (3 x 20 mL). Wash combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield Boc-(S)-3-Amino-4-(2-cyanophenyl)butanoic acid.
Protocol B: Amide Coupling to Pharmacophore
Mechanistic Rationale : The Boc-protected intermediate is coupled to a target secondary amine. We utilize HATU as the coupling reagent in the presence of DIPEA. HATU is specifically chosen over standard EDC/HOBt because
β
-amino acids exhibit increased steric hindrance; HATU accelerates the formation of the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, driving the reaction to completion rapidly and minimizing the window for racemization.
Step-by-Step Procedure :
Activation : Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DMF (0.2 M concentration). Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.
Coupling : Add the target pharmacophore amine (1.05 eq) to the activated ester solution. Stir for 2 hours under an inert N2 atmosphere.
Self-Validation (IPC) : Monitor via LC-MS.
Acceptance Criteria: Depletion of the active ester mass peak and appearance of the desired product mass [M+H]+. The reaction is deemed complete when the starting material peak area is <1%.
Workup : Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate. Wash the organic layer extensively with 5% aqueous LiCl (to remove residual DMF), dry, and concentrate.
Mechanistic Rationale : The ortho-cyano group can undergo intramolecular cyclization. For instance, reacting the cyano-aryl system with specific nucleophiles or undergoing intramolecular cyclization can yield quinazoline derivatives, a common structural motif in potent kinase inhibitors and advanced APIs[3].
Visualizations
Figure 1: Step-by-step synthetic workflow for integrating CAS 270065-82-2 into a peptidomimetic API.
Figure 2: Mechanistic advantage of the beta-amino acid scaffold in evading proteolytic degradation.
Application Notes & Protocols: Strategic Amine Protection of (S)-3-Amino-4-(2-cyanophenyl)butanoic Acid for Advanced Synthesis
Abstract (S)-3-Amino-4-(2-cyanophenyl)butanoic acid is a non-canonical amino acid with significant potential as a versatile building block in medicinal chemistry and drug discovery.[1] Its unique structure, featuring a β...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
(S)-3-Amino-4-(2-cyanophenyl)butanoic acid is a non-canonical amino acid with significant potential as a versatile building block in medicinal chemistry and drug discovery.[1] Its unique structure, featuring a β-amino acid backbone and a cyano-substituted phenyl group, offers a scaffold for developing novel therapeutics. The successful incorporation of this intermediate into larger molecules, particularly peptides, hinges on the strategic protection of its primary amine. This guide provides an in-depth analysis and detailed experimental protocols for the two cornerstone amine protection strategies: the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. We will explore the causality behind procedural choices, present self-validating protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy for their synthetic goals.
Introduction: The Imperative of Orthogonal Protection
In the multi-step construction of complex molecules like peptides or pharmaceutical intermediates, the temporary masking of reactive functional groups is essential to prevent unintended side reactions.[2] The α-amino group of an amino acid is a potent nucleophile that must be rendered inert during carboxyl group activation and coupling reactions. The choice of the protecting group is a critical decision that dictates the entire synthetic pathway, including the selection of solvents, reagents, and purification methods.[3]
The two most dominant strategies, Boc and Fmoc protection, are built on the principle of orthogonality—the ability to remove one class of protecting groups under specific conditions without affecting another.[2][4] The Boc group is cleaved by acid, while the Fmoc group is removed by a mild base.[2] This fundamental difference in lability allows for the selective deprotection of the N-terminus for chain elongation while acid-labile side-chain protecting groups (in Fmoc synthesis) or base-labile functionalities remain intact. This document will detail the practical application of both strategies to (S)-3-Amino-4-(2-cyanophenyl)butanoic acid.
The Boc-Protection Strategy: A Robust, Acid-Labile Approach
The tert-butoxycarbonyl (Boc) group is a classic and highly reliable protecting group, valued for its stability across a wide range of nucleophilic and basic conditions.[4][5] Protection is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The mechanism involves the nucleophilic attack of the amine on one of the electrophilic carbonyls of the anhydride, leading to the formation of a stable carbamate.[4][6]
Causality of Choice : The Boc strategy is particularly advantageous when subsequent reaction steps involve strong bases or nucleophiles where an Fmoc group would be unstable. For hydrophobic or aggregation-prone sequences in peptide synthesis, the protonation of the newly exposed amine after acidic Boc deprotection can improve solubility and coupling efficiency.[7]
Detailed Protocol: N-Boc Protection
This protocol describes the protection of the primary amine of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride.
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
1,4-Dioxane and Deionized Water
Ethyl acetate (EtOAc)
1M Hydrochloric acid (HCl)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
Dissolution: Dissolve (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water (approx. 10 mL per gram of amino acid).
Basification: Cool the solution to 0 °C in an ice bath. Slowly add 1M NaOH solution dropwise until the pH of the solution is maintained between 9-10. This deprotonates the ammonium salt and neutralizes the HCl, making the primary amine nucleophilic.
Boc₂O Addition: To the stirred, basic solution, add a solution of di-tert-butyl dicarbonate (1.1 - 1.2 eq) dissolved in a minimal amount of 1,4-dioxane.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4-12 hours. The reaction is biphasic, and vigorous stirring is crucial for efficient mass transfer.
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in Dichloromethane). The product should have a higher Rf value than the starting amino acid.
Work-up:
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the 1,4-dioxane.
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexanes or diethyl ether to remove any unreacted Boc₂O.
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1M HCl. The Boc-protected product, now protonated at its carboxylic acid, will precipitate or can be extracted.
Extract the product into ethyl acetate (3 x volumes).
Purification & Isolation:
Combine the organic layers and wash with brine.
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
The product, N-Boc-(S)-3-Amino-4-(2-cyanophenyl)butanoic acid, can be further purified by recrystallization or column chromatography if necessary.
Data Summary: Boc Protection Parameters
Parameter
Recommended Value
Rationale
Boc₂O (eq)
1.1 - 1.2
A slight excess ensures complete consumption of the starting material.
Base
NaOH, NaHCO₃, or Et₃N
Maintains the amine in its nucleophilic free-base form.
Solvent System
Dioxane/Water or THF/Water
Ensures solubility of both the polar amino acid and the non-polar Boc₂O.[8]
Temperature
0 °C to Room Temp.
Initial cooling controls the exotherm, followed by reaction at ambient temperature.
Reaction Time
4 - 12 hours
Typically sufficient for complete conversion; monitor by TLC.
Work-up pH
2 - 3
Protonates the carboxylic acid for extraction into organic solvent.
Expected Yield
>90%
This reaction is generally high-yielding.
Workflow Visualization: Boc Protection
Caption: A generalized experimental workflow for the N-Boc protection of an amino acid.
Protocol: Boc Deprotection
The removal of the Boc group is an acid-catalyzed process that generates a stable tert-butyl cation.[9]
Procedure (using TFA):
Dissolve the Boc-protected amino acid (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL per gram).
Cool the solution to 0 °C in an ice bath.
Slowly add Trifluoroacetic acid (TFA, 5-10 eq, typically 25-50% v/v in DCM).
Remove the ice bath and stir at room temperature for 1-2 hours, monitoring by TLC.
Once deprotection is complete, concentrate the mixture under reduced pressure.
Add cold diethyl ether to the residue to precipitate the product as its TFA salt.
Collect the solid by filtration, wash with cold ether, and dry under vacuum.
The Fmoc-Protection Strategy: The Modern Standard for SPPS
The 9-fluorenylmethyloxycarbonyl (Fmoc) group has become the dominant protecting group in modern solid-phase peptide synthesis (SPPS).[3][10] Its key advantage is its lability under mild basic conditions, typically using a 20% solution of piperidine in a polar aprotic solvent like DMF.[3][11] This allows for an orthogonal strategy where acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) remain intact during the iterative N-terminal deprotection steps of SPPS.[10][12]
Causality of Choice : The Fmoc strategy is preferred for the synthesis of long or complex peptides where repeated exposure to strong acid (as in the Boc strategy) could degrade the resin or sensitive peptide sequences. The deprotection by-product can also be monitored by UV spectroscopy, allowing for quantitative tracking of reaction cycles.[11]
Detailed Protocol: N-Fmoc Protection
This protocol uses 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is generally preferred over Fmoc-Cl due to its greater stability and lower tendency to cause the formation of dipeptide impurities.[13][14]
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
1,4-Dioxane or Acetone and Deionized Water
Diethyl ether
1M Hydrochloric acid (HCl)
Ethyl acetate (EtOAc)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Dissolution & Basification: Dissolve the amino acid hydrochloride (1.0 eq) in a mixture of water and 1,4-dioxane (or acetone) (1:1). Add sodium bicarbonate (2.5-3.0 eq) and stir until the amino acid is fully dissolved and the solution is basic (pH ~8-9).
Fmoc-OSu Addition: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane or acetone. Add this solution dropwise to the stirred amino acid solution at 0-5 °C.
Reaction: Allow the mixture to warm to room temperature and stir for 6-16 hours.
Monitoring: Monitor the reaction for the consumption of the starting material by TLC. The Fmoc-protected product is UV-active and will appear as a dark spot under a UV lamp.
Work-up:
Dilute the reaction mixture with water.
Wash the aqueous solution with diethyl ether (2x) to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide by-product.
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl. The Fmoc-protected product will precipitate.
Extract the product into ethyl acetate (3x).
Purification & Isolation:
Combine the organic layers, wash with water and then brine.
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
The resulting solid, N-Fmoc-(S)-3-Amino-4-(2-cyanophenyl)butanoic acid, can be recrystallized from a suitable solvent system (e.g., EtOAc/hexanes) to achieve high purity.
Data Summary: Fmoc Protection Parameters
Parameter
Recommended Value
Rationale
Fmoc-OSu (eq)
1.05 - 1.1
A small excess drives the reaction to completion.
Base
NaHCO₃, Na₂CO₃
A mild inorganic base is sufficient to deprotonate the amine and drive the reaction.
Solvent System
Dioxane/Water or Acetone/Water
Provides a homogenous medium for the reactants.[13]
Temperature
0 °C to Room Temp.
Controls the initial reaction rate and minimizes side reactions.
Reaction Time
6 - 16 hours
Slower than Boc protection but generally provides clean conversion.
Work-up pH
2 - 3
Ensures the product is in its neutral, less water-soluble form for extraction.
Expected Yield
>85%
High yields are typical for this standard procedure.
Workflow Visualization: Fmoc Protection
Caption: A generalized experimental workflow for the N-Fmoc protection of an amino acid.
Protocol: Fmoc Deprotection
Fmoc removal is a base-catalyzed β-elimination reaction.[15]
Procedure:
Dissolve the Fmoc-protected amino acid or peptide-resin in N,N-Dimethylformamide (DMF).
Add a solution of 20% (v/v) piperidine in DMF.
Stir at room temperature. For solution-phase, the reaction is often complete in under 30 minutes. For solid-phase, a two-step treatment (e.g., 3 min followed by 10-15 min) is common.[13]
Monitor the reaction by TLC or LC-MS.
For solid-phase synthesis, the resin is thoroughly washed with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[15] For solution-phase, work-up typically involves evaporation and purification to remove the by-products.
Comparative Analysis and Strategic Selection
The choice between Boc and Fmoc is not arbitrary; it is a strategic decision based on the overall synthetic plan.
Used with base-labile (e.g., Fmoc) and hydrogenolysis-cleavable (e.g., Cbz) groups.[4]
Used with acid-labile side-chain groups (e.g., Boc, tBu, Trt).[3]
Key Advantage
Robustness to bases/nucleophiles. Can aid solubility of hydrophobic peptides.[7]
Mild conditions preserve sensitive functionalities and resin linkers.[16]
Key Disadvantage
Requires strong, corrosive acids (TFA, HF) for deprotection and final cleavage.[7]
Fmoc group is sensitive to some amines. Dibenzofulvene by-product can cause side reactions if not removed.[17]
Compatibility with Target
The nitrile group on the phenyl ring is stable to the acidic conditions used for Boc deprotection.
The nitrile group is stable to the mild basic conditions of Fmoc deprotection.
Expert Recommendation for (S)-3-Amino-4-(2-cyanophenyl)butanoic acid:
For Solid-Phase Peptide Synthesis (SPPS): The Fmoc-strategy is highly recommended. Its mild deprotection conditions are compatible with a wide array of modern resins and acid-labile side-chain protecting groups, making it the more versatile and convenient choice for automated or manual SPPS.
For Solution-Phase Synthesis: The choice depends on the subsequent reaction steps. If the synthetic route involves the use of strong bases (e.g., organometallics, LDA) or other base-sensitive functionalities, the Boc-strategy provides a more robust and reliable protection for the amino group.
For Fragment Condensation: Protected peptide fragments are often easier to prepare using Fmoc chemistry on super-acid-sensitive resins, which allows the protected fragment to be cleaved from the support while keeping side-chain protection intact.[7]
Conclusion
Both Boc and Fmoc protection strategies are highly effective for masking the primary amine of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid. The protocols provided herein are robust, well-established procedures adapted for this specific, high-value building block. The ultimate selection between the acid-labile Boc group and the base-labile Fmoc group should be made with careful consideration of the entire synthetic context, particularly the requirements of orthogonality, reagent compatibility, and the nature of the final target molecule. A thorough understanding of the principles behind each strategy empowers the researcher to make informed decisions, leading to higher yields, greater purity, and overall synthetic success.
References
A Comparative Guide to Boc and Fmoc Protecting Groups in Peptide Synthesis - Benchchem.
Peptide Synthesis - FAQ | AAPPTEC.
A Comprehensive Technical Guide to Fmoc and Boc Protecting Groups in Peptide Synthesis - Benchchem.
Boc-Protected Amino Groups - Organic Chemistry Portal.
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
Application Notes and Protocols for the Asymmetric Synthesis of Chiral (S)-β-Homophenylalanine Derivatives
Introduction: The Significance of (S)-β-Homophenylalanine in Modern Drug Discovery (S)-β-homophenylalanine, an unnatural β-amino acid, and its derivatives are of paramount importance in medicinal chemistry and drug devel...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of (S)-β-Homophenylalanine in Modern Drug Discovery
(S)-β-homophenylalanine, an unnatural β-amino acid, and its derivatives are of paramount importance in medicinal chemistry and drug development. Their incorporation into peptides can induce stable secondary structures, such as helices and turns, and confer resistance to enzymatic degradation, thereby enhancing the pharmacokinetic profiles of peptide-based therapeutics. These chiral building blocks are integral to the synthesis of a wide array of pharmacologically active molecules, including enzyme inhibitors and antimicrobial agents. The precise stereochemical control in the synthesis of (S)-β-homophenylalanine derivatives is, therefore, a critical challenge that necessitates robust and efficient asymmetric methodologies. This guide provides an in-depth exploration of key asymmetric synthesis techniques, complete with detailed protocols and mechanistic insights, to empower researchers in the synthesis of these valuable compounds.
I. Organocatalytic Asymmetric Mannich Reaction
The Mannich reaction, a cornerstone of carbon-carbon bond formation, provides a direct route to β-amino carbonyl compounds. The advent of organocatalysis has revolutionized this transformation, enabling highly enantioselective and diastereoselective syntheses under mild conditions. Chiral bifunctional catalysts, such as those derived from cinchona alkaloids, have proven particularly effective in the synthesis of chiral β-amino esters.[1][2][3][4]
Mechanistic Insight: The Power of Cooperative Catalysis
Bifunctional catalysts, such as thiourea-cinchona alkaloids, operate through a cooperative mechanism. The tertiary amine of the cinchona alkaloid acts as a Brønsted base, deprotonating the malonate to form a reactive enolate. Simultaneously, the thiourea moiety acts as a hydrogen-bond donor, activating the imine electrophile and orienting it for a stereoselective attack by the enolate. This dual activation within a chiral scaffold is the key to the high enantioselectivity observed in these reactions.
Diagram 1: Proposed Catalytic Cycle for the Asymmetric Mannich Reaction
Caption: Catalytic cycle of the organocatalyzed asymmetric Mannich reaction.
Protocol 1: Asymmetric Mannich Reaction of a Malonate with an N-Boc-imine
This protocol is adapted from the work of Deng and co-workers, demonstrating the use of a thiourea-cinchona alkaloid catalyst.[1][2]
Materials:
N-Boc-benzylideneimine (1.0 equiv)
Dimethyl malonate (1.5 equiv)
Thiourea-cinchona alkaloid catalyst (e.g., a quinine-derived thiourea, 10 mol%)
Toluene, anhydrous
Standard laboratory glassware and stirring equipment
Inert atmosphere (Argon or Nitrogen)
Procedure:
To an oven-dried flask under an inert atmosphere, add the thiourea-cinchona alkaloid catalyst (10 mol%).
Add anhydrous toluene to dissolve the catalyst.
Add the N-Boc-benzylideneimine (1.0 equiv) to the solution.
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
Add dimethyl malonate (1.5 equiv) dropwise to the reaction mixture.
Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-β-homophenylalanine derivative.
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. Rhodium and Ruthenium complexes with chiral phosphine ligands are highly effective catalysts for the enantioselective hydrogenation of β-enamino esters to produce β-amino esters.[5][6]
Mechanistic Insight: The Role of the Chiral Ligand
The enantioselectivity of the hydrogenation is controlled by the chiral ligand coordinated to the metal center. The substrate coordinates to the chiral metal complex, and the steric and electronic properties of the ligand dictate the facial selectivity of hydrogen addition to the double bond. The mechanism can proceed through different pathways, such as the "unsaturated" or "dihydride" pathway, depending on the catalyst and substrate.[7]
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymatic kinetic resolution (EKR) is a widely used technique where an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases, such as Candida antarctica lipase B (CALB), are particularly effective for the resolution of racemic β-amino esters.[10][11][12]
Mechanistic Insight: The Enantioselectivity of Lipases
Lipases are hydrolases that, in organic solvents, can catalyze esterification and transesterification reactions. The active site of the enzyme is chiral, and it preferentially binds one enantiomer of the substrate in an orientation that allows for catalysis. The other enantiomer either binds less effectively or in a non-productive orientation, leading to a much slower reaction rate. This difference in reaction rates allows for the separation of the two enantiomers.
Diagram 3: Principle of Enzymatic Kinetic Resolution
Caption: Schematic representation of enzymatic kinetic resolution of a racemic β-amino ester.
Protocol 3: Kinetic Resolution of Racemic Ethyl β-Homophenylalaninate using CALB
This protocol is a general procedure based on the principles of lipase-catalyzed resolution of β-amino esters.[13][14]
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)
Acyl donor (e.g., ethyl acetate or vinyl acetate)
Organic solvent (e.g., toluene or MTBE)
Molecular sieves (optional, for anhydrous conditions)
Procedure:
To a flask, add the racemic ethyl 3-amino-3-phenylpropanoate (1.0 equiv) and the organic solvent.
Add the acyl donor (e.g., 1.5 equiv of ethyl acetate).
Add the immobilized CALB.
Stir the mixture at a controlled temperature (e.g., 40 °C).
Monitor the reaction progress by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining starting material and the acylated product.
For optimal resolution, the reaction is typically stopped at or near 50% conversion.
Filter off the enzyme. The enzyme can often be washed and reused.
Separate the unreacted (S)-β-homophenylalanine ester from the N-acylated (R)-β-homophenylalanine ester by column chromatography or extraction.
IV. Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. The auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to yield the enantiomerically enriched product. Evans oxazolidinones and pseudoephedrine are two of the most widely used and effective chiral auxiliaries.[15][16][17][18][19]
Mechanistic Insight: Steric Control by the Auxiliary
In the case of Evans oxazolidinones, the bulky substituent at the C4 position effectively shields one face of the enolate formed upon deprotonation. This steric hindrance directs the incoming electrophile to the opposite, less hindered face, resulting in a highly diastereoselective alkylation. A similar principle of steric control governs the diastereoselectivity in alkylations of pseudoephedrine-derived amides.
Diagram 4: Asymmetric Synthesis using a Chiral Auxiliary
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Protocol 4: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary
This protocol is based on the well-established Evans asymmetric alkylation methodology.[20][21][22]
Materials:
(S)-4-Benzyl-2-oxazolidinone
Propionyl chloride
n-Butyllithium
Diisopropylamine (to form LDA)
Benzyl bromide
Anhydrous THF
Standard laboratory glassware and stirring equipment
Inert atmosphere (Argon or Nitrogen)
Procedure:
Acylation: React (S)-4-benzyl-2-oxazolidinone with propionyl chloride in the presence of a base (e.g., triethylamine) to form the N-propionyl oxazolidinone.
Enolate Formation: In a separate flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in anhydrous THF at -78 °C.
Add the N-propionyl oxazolidinone solution dropwise to the LDA solution at -78 °C to form the lithium enolate.
Alkylation: Add benzyl bromide to the enolate solution at -78 °C.
Allow the reaction to warm slowly to room temperature and stir until completion (monitored by TLC).
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
Purify the product by flash column chromatography to isolate the desired diastereomer.
Auxiliary Cleavage: Cleave the chiral auxiliary (e.g., by hydrolysis with LiOH/H2O2) to yield the (S)-β-homophenylalanine derivative and recover the chiral auxiliary.
The asymmetric synthesis of (S)-β-homophenylalanine derivatives is a vibrant area of research with a diverse array of powerful synthetic tools at the disposal of the modern chemist. This guide has provided an overview of four key strategies: organocatalytic Mannich reactions, asymmetric hydrogenation, enzymatic kinetic resolution, and the use of chiral auxiliaries. Each method offers distinct advantages in terms of efficiency, selectivity, and scalability. The choice of a particular method will depend on the specific target molecule, available resources, and desired scale of synthesis. By understanding the underlying mechanistic principles and following the detailed protocols provided, researchers can confidently approach the synthesis of these valuable chiral building blocks for the advancement of drug discovery and development.
References
Song, J., Shih, H.-W., & Deng, L. (2007). A highly enantioselective Mannich reaction with in situ generation of carbamate-protected imines from stable α-amido sulfones catalyzed by an organic catalyst. Organic Letters, 9(4), 603-606. [Link]
Ting, A., & Schaus, S. E. (2006). The Mannich reaction of malonates with simple imines catalyzed by bifunctional cinchona alkaloids: enantioselective synthesis of β-amino acids. Journal of the American Chemical Society, 128(18), 6048-6049. [Link]
Wang, Y., Liu, X., & Deng, L. (2006). The Mannich Reaction of Malonates with Simple Imines Catalyzed by Bifunctional Cinchona Alkaloids: Enantioselective Synthesis of β-Amino Acids. Journal of the American Chemical Society, 128(18), 6048-6049. [Link]
Kriis, K., Martõnov, H., Miller, A., Peterson, M., & Kanger, T. (2026). Asymmetric Mannich reaction of aromatic imines with malonates in the presence of multifunctional catalysts. Beilstein Journal of Organic Chemistry.[Link]
Fustero, S., et al. (2014). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. The Journal of Organic Chemistry, 79(15), 7038-7049. [Link]
Bsharat, O. (2025). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. An-Najah Staff Website.[Link]
Zhao, G., et al. (2003). Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids. Biotechnology Progress, 19(3), 1016-1018. [Link]
Forró, E., & Fülöp, F. (2003). Resolution of β-amino esters by Candida antarctica lipase A and B. Tetrahedron: Asymmetry, 14(18), 2573-2579. [Link]
Myers, A. G., et al. (1997). ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF PSEUDOEPHEDRINE GLYCINAMIDE. Organic Syntheses, 75, 1. [Link]
Sudo, A., et al. (2010). Asymmetric Mannich Reaction of Malonates with Imines Catalyzed by a Chiral Calcium Complex. The Journal of Organic Chemistry, 75(4), 1283-1286. [Link]
Myers, A. G., et al. (2014). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. Angewandte Chemie International Edition, 53(21), 5434-5438. [Link]
Gotor-Fernández, V., et al. (2011). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry, 9(21), 7445-7452. [Link]
Crimmins, M. T., Emmitte, K. A., & Katz, J. D. (2000). Diastereoselective alkylations of oxazolidinone glycolates: a useful extension of the Evans asymmetric alkylation. Organic Letters, 2(14), 2165-2167. [Link]
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
Forró, E., & Fülöp, F. (2010). Enzymatic resolution of N-protected-β3-amino methyl esters, using lipase B from Candida antarctica. Tetrahedron: Asymmetry, 21(13-14), 1669-1673. [Link]
Crimmins, M. T. (2007). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Chemistry Laboratory. Journal of Chemical Education, 84(1), 130. [Link]
Palomo, C., et al. (2005). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 70(25), 10168-10175. [Link]
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. [Link]
Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Chem 115 Myers.[Link]
Cánepa, C., et al. (2017). Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters. Beilstein Journal of Organic Chemistry, 13, 1729-1735. [Link]
Dou, X., et al. (2016). Rh-Catalyzed One-Pot Sequential Asymmetric Hydrogenation of α-Dehydroamino Ketones for the Synthesis of Chiral Cyclic trans-β-Amino Alcohols. Organic Letters, 18(6), 1290-1293. [Link]
Silva, F. M. W. G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences, 24(14), 11559. [Link]
Gridnev, I. D., et al. (2014). Mechanism of Asymmetric Hydrogenation of β-Dehydroamino Acids Catalyzed by Rhodium Complexes: Large-Scale Experimental and Computational Study. ACS Catalysis, 4(1), 203-214. [Link]
de Miranda, A. S., et al. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules, 16(9), 7938-7948. [Link]
Dou, X., et al. (2016). Rh-Catalyzed One-Pot Sequential Asymmetric Hydrogenation of α-Dehydroamino Ketones for the Synthesis of Chiral Cyclic trans-β-Amino Alcohols. Organic Letters, 18(6), 1290-1293. [Link]
Itoh, T., et al. (2004). Kinetic resolution of rac-2-pentanol catalyzed by Candida antarctica lipase B in the ionic liquid, 1-butyl-3-methylimidazolium bis[(trifluoromethyl)sulfonyl]amide. Journal of Molecular Catalysis B: Enzymatic, 27(2-3), 71-75. [Link]
Liu, W., et al. (2005). Asymmetrical synthesis of L-homophenylalanine using engineered Escherichia coli aspartate aminotransferase. Biotechnology Letters, 27(5), 317-321. [Link]
van den Berg, M. A., et al. (2018). In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. Catalysis Science & Technology, 8(2), 438-448. [Link]
Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.). IntechOpen.[Link]
Bode Research Group. (2015). Asymmetric hydrogenation. OC VI (HS 2015).[Link]
Colpaert, F., Mangelinckx, S., & De Kimpe, N. (2010). Asymmetric synthesis of new chiral beta-amino acid derivatives by Mannich-type reactions of chiral N-sulfinyl imidates with N-tosyl aldimines. Organic Letters, 12(9), 1904-1907. [Link]
Zhang, W., et al. (2020). Highly efficient and enantioselective synthesis of β-heteroaryl amino alcohols via Ru-catalyzed asymmetric hydrogenation. Chemical Communications, 56(84), 12796-12799. [Link]
Bhadury, P. S., et al. (2012). Catalytic Synthesis of Optically Active β-Amino Acid Derivatives. Current Organic Synthesis, 9(4), 474-496. [Link]
McLoughlin, E. C., Twamley, B., & O'Boyle, N. M. (2024). Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. European Journal of Medicinal Chemistry, 276, 116692. [Link]
Gröger, H. (2003). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses. Chemical Reviews, 103(8), 2795-2828. [Link]
Petrone, D. A., et al. (2024). Asymmetric Synthesis of β,β-Disubstituted Alanines via a Sequential C(sp2)-C(sp3) Cross-Coupling-Hydrogenation Strategy. Organic Letters, 26(29), 6284-6289. [Link]
Nemoto, T., et al. (2018). Catalytic asymmetric synthesis of α-methyl-p-boronophenylalanine. Bioorganic & Medicinal Chemistry Letters, 28(10), 1801-1804. [Link]
Asymmetric Catalysis and Chemical Synthesis Research Group. (n.d.). Publications. EHU.[Link]
Sieber Research Group. (n.d.). Publications. Sieber Research Group.[Link]
Application Note: Advanced Crystallization and Purification Protocols for (S)-3-Amino-4-(2-cyanophenyl)butanoic Acid Hydrochloride
Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Physicochemical Profiling (S)-3-A...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Physicochemical Profiling
(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride (CAS: 270065-82-2) is a highly versatile chiral
β
-amino acid building block[1]. It is frequently utilized in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs), particularly where the incorporation of a sterically constrained, functionalized aromatic system is required[2].
Purifying this intermediate presents unique physicochemical challenges. The presence of the ortho-cyano group makes the molecule susceptible to hydrolysis (yielding amides or carboxylic acids) under extreme pH or high thermal stress. Furthermore, as an HCl salt, the molecule exhibits extreme polarity, rendering traditional silica gel chromatography ineffective. To achieve >99% purity and high enantiomeric excess (ee), orthogonal purification strategies—specifically Solvent-Antisolvent Crystallization and Preparative RP-HPLC —must be employed[3][4].
HCl salt dictates high polarity; requires protic solvents for dissolution.
Molecular Weight
240.69 g/mol
N/A
Solubility Profile
High in H₂O, MeOH, EtOH. Insoluble in EtOAc, MTBE, Heptane.
Ideal candidate for solvent-antisolvent crystallization[3].
Functional Sensitivities
Nitrile (-CN) group
Avoid strong bases/acids at elevated temps (>50°C) to prevent hydrolysis.
Chiral Center
(S)-configuration at
β
-carbon
Crystallization kinetics must be controlled to prevent racemic inclusion.
Process Workflow & Decision Matrix
The following decision matrix outlines the logic for selecting the appropriate purification route based on the crude material's purity profile and scale.
Fig 1: Decision matrix and purification workflow for the beta-amino acid intermediate.
Quantitative Solubility & Solvent Screening
To engineer a thermodynamically driven crystallization process, we must define the Metastable Zone Width (MSZW). Methanol (MeOH) was selected as the primary solvent due to its ability to disrupt the crystalline lattice of the HCl salt at mild temperatures (40°C). Ethyl Acetate (EtOAc) was selected as the antisolvent because it is fully miscible with MeOH but acts as a strong precipitant for polar salts, driving high recovery yields[5].
This protocol utilizes controlled antisolvent dosing to prevent rapid crash-out, thereby avoiding the occlusion of mother liquor and ensuring high polymorphic purity[4].
Self-Validating Mechanism: The protocol includes an In-Process Control (IPC) step to verify supersaturation depletion prior to isolation.
Dissolution: Suspend 10.0 g of crude (S)-3-Amino-4-(2-cyanophenyl)butanoic acid HCl in 30 mL of anhydrous Methanol in a 250 mL jacketed reactor.
Thermal Control: Heat the suspension to 40°C under gentle agitation (200 rpm) until complete dissolution is achieved. Causality: Exceeding 45°C risks methanolysis of the carboxylic acid and thermal degradation of the cyano group.
Clarification: Polish-filter the warm solution through a 0.45 µm PTFE membrane into a clean, pre-warmed vessel to remove insoluble particulate matter.
Antisolvent Dosing (Critical Step): Maintain the solution at 35°C. Begin dropwise addition of 150 mL of Ethyl Acetate (EtOAc) using a dosing pump at a rate of 2.5 mL/min.
Causality: A slow dosing rate maintains the system within the metastable zone, promoting the growth of large, pure crystals rather than amorphous precipitates[6].
Aging & Cooling: Once dosing is complete, age the slurry at 35°C for 1 hour. Linearly cool the reactor to 5°C over 4 hours (cooling rate: ~0.1°C/min).
In-Process Control (IPC): Withdraw a 0.5 mL aliquot of the supernatant. Dilute with 1 mL of MeOH and analyze via UPLC. Validation Check: Proceed to filtration only if the API concentration in the mother liquor is <3 mg/mL. If >3 mg/mL, extend aging at 5°C for 2 hours.
Isolation: Filter the suspension under vacuum. Wash the filter cake with 2 x 20 mL of cold EtOAc (5°C).
Drying: Dry the crystals in a vacuum oven at 35°C (50 mbar) for 12 hours.
Protocol B: Preparative RP-HPLC (For Ultra-High Purity Research Grade)
Used when the crude material contains structurally similar diastereomers or hydrolysis degradation products that co-crystallize.
Mobile Phase Preparation:
Buffer A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water. Causality: TFA lowers the pH to ~2.0, fully protonating the carboxylic acid and maintaining the amine as a cation, ensuring sharp peak shapes on silica-based stationary phases.
Buffer B: LC-MS Grade Acetonitrile.
Sample Preparation: Dissolve 1.0 g of crude material in 10 mL of Buffer A. Filter through a 0.22 µm syringe filter.
Chromatographic Conditions:
Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).
Flow Rate: 20 mL/min.
Gradient: 5% B to 40% B over 30 minutes.
Detection: UV at 220 nm and 254 nm (cyano-aromatic chromophore).
Fraction Collection & Lyophilization: Collect the main peak eluting at approximately 18-20 minutes. Pool fractions with >99.5% purity (verified by analytical UPLC). Flash-freeze the pooled fractions in liquid nitrogen and lyophilize for 48 hours to yield the pure HCl salt as a fluffy white powder.
Analytical Validation Criteria
To ensure the integrity of the final purified batch, the following analytical suite must be executed:
UPLC-UV (Chemical Purity): Must be
≥
99.5% (Area %). Watch for the primary degradation impurity: (S)-3-amino-4-(2-carbamoylphenyl)butanoic acid (nitrile hydrolysis product).
Chiral HPLC (Enantiomeric Purity): Use a Chiralpak IC column (Hexane/EtOH/DEA mobile phase). Target ee
≥
99.0%.
Karl Fischer Titration: Target
≤
0.5% w/w water to ensure the product is not a hydrated polymorph.
NMR Spectroscopy:1
H NMR (DMSO-
d6
) must show a distinct singlet for the HCl amine protons at
δ
~8.2 ppm and appropriate integration for the aromatic protons adjacent to the cyano group.
References
NINGBO INNO PHARMCHEM CO., LTD. (2023). Exploring (S)-3-Amino-4-(2-cyanophenyl)butanoic Acid HCl in Custom Synthesis. Retrieved from [Link][1]
Fevotte, G., et al. (2019). Solubility Diagrams in Solvent–Antisolvent Systems by Titration Calorimetry: Application to pharmaceutical compounds. Journal of Thermal Analysis and Calorimetry. Retrieved from[Link][3]
Di Profio, G., et al. (2009). Fine Dosage of Antisolvent in the Crystallization of L-Histidine: Effect on Polymorphism. Organic Process Research & Development, ACS Publications. Retrieved from[Link][4]
Seebach, D., et al. (2012). Enantioselective, Chromatography-Free Synthesis of
β3
-Amino Acids with Natural and Unnatural Side Chains. The Journal of Organic Chemistry, ACS Publications. Retrieved from[Link][2]
Fatemi, N., et al. (2024). Continuous Microfluidic Antisolvent Crystallization as a Bottom-Up Solution. Pharmaceutics, PMC. Retrieved from[Link][6]
Application Notes & Protocols: Incorporating Cyano-Substituted β-Amino Acids into Peptidomimetics
Introduction: The Strategic Advantage of the Cyano Group in Peptidomimetic Design In the landscape of drug discovery and development, peptidomimetics represent a pivotal class of molecules designed to replicate the biolo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Advantage of the Cyano Group in Peptidomimetic Design
In the landscape of drug discovery and development, peptidomimetics represent a pivotal class of molecules designed to replicate the biological activity of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1][2] The incorporation of non-canonical amino acids is a cornerstone of this strategy, and among these, cyano-substituted β-amino acids have emerged as a particularly versatile and powerful tool.[3][4]
The cyano (or nitrile) group, though small, imparts a unique combination of electronic and steric properties. It is a potent hydrogen bond acceptor and its strong dipole can facilitate crucial polar interactions within a protein binding site, often acting as a bioisostere for hydroxyl or carboxyl groups.[5][6][7] Furthermore, the nitrile functionality is metabolically robust and can serve as a reactive handle for covalent modification, a conformational constraint to lock in bioactive geometries, or a spectroscopic probe to investigate molecular interactions.[5][8] This guide provides a comprehensive overview and detailed protocols for the synthesis of cyano-substituted β-amino acids and their successful incorporation into peptidomimetic scaffolds using solid-phase peptide synthesis (SPPS).
Part 1: Synthesis of Cyano-Substituted β-Amino Acids
The journey to a novel peptidomimetic begins with the synthesis of its unique building blocks. Several robust methods exist for the preparation of cyano-substituted β-amino acids. The choice of a specific route often depends on the desired substitution pattern and stereochemistry.
A common and effective approach involves the dialkylation of a cyanoacetate ester, followed by the chemoselective reduction of the nitrile group.[9] This method is advantageous for its scalability and the availability of a wide range of starting materials.
Protocol 1: Synthesis of a Generic α,α-Disubstituted β-Amino Cyanoester
This protocol outlines a general procedure for the synthesis of an α,α-disubstituted β-amino cyanoester, a versatile intermediate that can be further elaborated.
Materials:
Methyl cyanoacetate
Alkyl or aryl halides (R1-X, R2-X)
Sodium hydride (NaH) or other suitable base
Anhydrous N,N-Dimethylformamide (DMF)
Raney® Nickel
Di-tert-butyl dicarbonate (Boc2O)
Methanol (MeOH)
Ethyl acetate (EtOAc)
Saturated aqueous sodium bicarbonate (NaHCO3)
Brine
Anhydrous magnesium sulfate (MgSO4)
Procedure:
Dialkylation:
To a stirred suspension of NaH (2.2 equivalents) in anhydrous DMF under an inert atmosphere (N2 or Ar), add methyl cyanoacetate (1.0 equivalent) dropwise at 0 °C.
Allow the mixture to stir at room temperature for 30 minutes.
Add the first alkyl/aryl halide (R1-X, 1.1 equivalents) and stir until the reaction is complete (monitored by TLC).
Cool the reaction to 0 °C, add the second portion of NaH (1.1 equivalents), followed by the second alkyl/aryl halide (R2-X, 1.1 equivalents).
Stir at room temperature overnight.
Quench the reaction carefully with water and extract with EtOAc.
Wash the organic layer with water and brine, dry over MgSO4, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield the dialkylated cyanoacetate.
Nitrile Reduction and Boc Protection:
In a high-pressure vessel, dissolve the dialkylated cyanoacetate in MeOH.
Add Raney® Nickel (catalytic amount) and Boc2O (1.2 equivalents).
Pressurize the vessel with H2 gas (8-10 bar) and stir at room temperature until the reaction is complete.[9]
Carefully filter the catalyst and concentrate the filtrate.
Purify the resulting Boc-protected β-amino ester by column chromatography.
Ester Hydrolysis (Optional):
To obtain the free carboxylic acid for subsequent peptide coupling, the methyl ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/H2O).
Step
Key Reagents
Typical Conditions
Purpose
Dialkylation
NaH, Alkyl Halides, DMF
0 °C to RT, overnight
Introduction of side chains (R1, R2)
Nitrile Reduction
Raney® Ni, H2, Boc2O, MeOH
8-10 bar H2, RT
Conversion of nitrile to primary amine and in-situ protection
Ester Hydrolysis
LiOH, THF/H2O
RT, 2-4 h
Conversion of ester to carboxylic acid for SPPS
Part 2: Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)
With the cyano-substituted β-amino acid in hand, the next stage is its incorporation into a growing peptide chain. Solid-phase peptide synthesis (SPPS) is the method of choice for this process, offering efficiency and ease of purification.[10][11][12] The most common strategy employed is the Fmoc/tBu approach.[10][13]
Workflow for SPPS Incorporation
The general workflow for incorporating a novel amino acid into a peptide sequence via SPPS is a cyclical process of deprotection, coupling, and washing.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: Manual SPPS Incorporation of a Cyano-Substituted β-Amino Acid
This protocol details the manual steps for coupling a cyano-substituted β-amino acid onto a resin-bound peptide chain.
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.[14]
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. This removes the Fmoc protecting group from the N-terminus of the growing peptide chain.[14]
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.
Coupling:
Prepare the activation solution: Dissolve the Fmoc-protected cyano-substituted β-amino acid (3-5 equivalents), coupling reagent (e.g., HCTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
Add the activation solution to the resin.
Agitate the mixture for 1-4 hours at room temperature. The longer coupling time is often necessary for sterically hindered or unnatural amino acids.
Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.
Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.[13]
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Parameter
Standard α-Amino Acid
Cyano-Substituted β-Amino Acid
Rationale for Change
Equivalents
2-4 eq.
3-5 eq.
To overcome potential steric hindrance and slower reaction kinetics.
Coupling Time
30-60 min
1-4 hours
The β-amino acid backbone can be less reactive.
Coupling Reagent
HBTU, HCTU
HATU, COMU
More potent coupling reagents may be required to drive the reaction to completion.
Double Coupling
Infrequent
Often recommended
Ensures maximum incorporation efficiency.
Part 3: The Multifaceted Roles of the Cyano Group in Peptidomimetics
The incorporation of a cyano group opens up a wide array of possibilities for enhancing the properties and applications of peptidomimetics.
Covalent Warhead for Enzyme Inhibition
The nitrile group can act as a reversible covalent inhibitor, particularly for cysteine and serine proteases.[15] The electrophilic carbon of the nitrile can be attacked by the nucleophilic thiol or hydroxyl group in the enzyme's active site, forming a stable thioimidate or imidate adduct, respectively. This has been a successful strategy in the design of inhibitors for enzymes like cathepsins and dipeptidyl peptidase IV (DPP-4).[16]
Conformational Constraint
The linear and rigid nature of the cyano group can be exploited to restrict the conformational freedom of the peptide backbone and side chains.[2][3] This pre-organization of the peptidomimetic into a bioactive conformation can lead to a significant increase in binding affinity and selectivity for its biological target.
Hydrogen Bond Acceptor and Polar Interactions
The nitrogen atom of the nitrile is an excellent hydrogen bond acceptor.[5] This allows for the formation of specific hydrogen bonds with protein backbones or side chains, which can be crucial for molecular recognition and binding affinity.[5][16]
Spectroscopic Probe
The nitrile group has a characteristic vibrational frequency in the infrared (IR) spectrum that is sensitive to its local environment. This property can be utilized as a non-invasive spectroscopic probe to study peptide-protein interactions and conformational changes.
Logical Framework for Application
The decision to incorporate a cyano-substituted β-amino acid should be guided by the specific goals of the peptidomimetic design.
Caption: Decision framework for utilizing cyano-β-amino acids.
Conclusion
Cyano-substituted β-amino acids are a valuable addition to the medicinal chemist's toolbox for the design and synthesis of novel peptidomimetics. Their unique electronic and steric properties allow them to serve multiple functions, from acting as covalent warheads to providing conformational stability. The synthetic and solid-phase incorporation protocols provided herein offer a robust foundation for researchers to explore the vast potential of this versatile class of non-canonical amino acids in the development of next-generation therapeutics.
References
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
Main, E. R. G., & Jackson, S. E. (2020). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Chemical Communications, 56(84), 12797-12800. Available from: [Link]
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available from: [Link]
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Available from: [Link]
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]
Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. Available from: [Link]
Hansen, M. B., et al. (2016). Efficient and scalable synthesis of α,α-disubstituted β-amino amides. Organic & Biomolecular Chemistry, 14(30), 7354-7360. Available from: [Link]
Yoshida, Y., et al. (2025). Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. Beilstein Journal of Organic Chemistry, 21, 290-297. Available from: [Link]
Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Applied Biosystems. Available from: [Link]
Patent CN1435408A. (2003). Process of one-step hydrogenation synthesis of alpha-substd. beta-amino acid. Google Patents.
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Available from: [Link]
Singh, R. P., & Singh, V. K. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Medicinal Chemistry International Journal, 1(2), 555558. Available from: [Link]
Wang, Y., et al. (2019). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Journal of Medicinal Chemistry, 62(3), 1041-1052. Available from: [Link]
Dougherty, D. A. (2008). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. Accounts of Chemical Research, 41(8), 955-964. Available from: [Link]
Wang, Y., et al. (2019). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. ResearchGate. Available from: [Link]
Katritzky, A. R., & Rogovoy, B. V. (2004). 15.1.13 Peptide Nitriles. In Science of Synthesis (Vol. 21, pp. 165-170). Thieme.
Fiuza, M., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules, 28(12), 4627. Available from: [Link]
Main, E. R. G., & Jackson, S. E. (2020). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Chemical Communications. Available from: [Link]
Huang, N. (2019). A survey of the role of nitrile groups in protein-ligand interactions. Niu Huang's Lab. Available from: [Link]
Mazzeo, A., et al. (2011). A peptidomic approach for monitoring and characterising peptide cyanotoxins produced in Italian lakes by matrix-assisted laser desorption/ionisation and quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 25(10), 1388-1400. Available from: [Link]
Budisa, N. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology, 8, 153. Available from: [Link]
Gellerman, G. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 863-873. Available from: [Link]
Hartman, M. C. T., et al. (2007). An Expanded Set of Amino Acid Analogs for the Ribosomal Translation of Unnatural Peptides. PLoS ONE, 2(10), e972. Available from: [Link]
Miller, T. R., et al. (2025). Characterizing cyanopeptides and transformation products in freshwater: integrating targeted, suspect, and non-targeted analysis with in silico modeling. Environmental Science & Technology, 59(29), 12345-12356. Available from: [Link]
de Souza, J. M., et al. (2018). Structural Characterization of New Peptide Variants Produced by Cyanobacteria from the Brazilian Atlantic Coastal Forest Using Liquid Chromatography Coupled to Quadrupole Time-of-Flight Tandem Mass Spectrometry. Marine Drugs, 16(10), 359. Available from: [Link]
Gopi, H., & Ganesan, A. (2005). Beta-amino acid-containing hybrid peptides--new opportunities in peptidomimetics. Current Opinion in Chemical Biology, 9(6), 633-637. Available from: [Link]
Chen, H., et al. (2017). Rational design, synthesis and structural characterization of peptides and peptidomimetics to target Hsp90/Cdc37 interaction for treating hepatocellular carcinoma. Oncotarget, 8(30), 49451-49466. Available from: [Link]
Lenci, E., & Trabocchi, A. (2020). Peptidomimetics, a synthetic tool of drug discovery. Molecules, 25(3), 569. Available from: [Link]
Dadáková, K., et al. (2019). Bioactive Peptides Produced by Cyanobacteria of the Genus Nostoc: A Review. Toxins, 11(10), 570. Available from: [Link]
Fiuza, M., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. ResearchGate. Available from: [Link]
Technical Support Center: Preventing Racemization of (S)-3-Amino-4-(2-cyanophenyl)butanoic Acid During Peptide Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are incorporating the novel β-amino acid (S)-3-Amino-4-(2-cyanophenyl)butanoic acid into t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are incorporating the novel β-amino acid (S)-3-Amino-4-(2-cyanophenyl)butanoic acid into their synthetic peptides. Maintaining stereochemical integrity at the α-carbon is critical for the final compound's biological activity and purity. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you minimize or eliminate racemization during the critical peptide coupling step.
Frequently Asked Questions (FAQs)
Q1: What is racemization in peptide synthesis and why is it a critical issue?
Racemization is the process by which a single enantiomer of a chiral compound, such as an L-amino acid, converts into an equal mixture of both L- and D-enantiomers, known as a racemate. In peptide synthesis, this results in the formation of a diastereomeric peptide impurity that can be difficult to separate from the desired product.[1][2] The presence of these impurities can drastically alter the peptide's three-dimensional structure, receptor binding affinity, and overall biological activity, while also posing significant regulatory and safety challenges in drug development.
Q2: What are the primary chemical mechanisms that cause racemization during peptide coupling?
Racemization during peptide coupling primarily occurs after the activation of the amino acid's carboxyl group. The activated intermediate is susceptible to losing its stereochemical information via two main pathways:
Oxazolone Formation (for α-amino acids): This is the most common pathway for N-acyl α-amino acids. The activated carboxyl group is attacked intramolecularly by the amide oxygen of the protecting group or the preceding amino acid, forming a planar, achiral oxazolone intermediate. This intermediate can be protonated from either face, leading to racemization.[3][4][5][6][7]
Direct α-Proton Abstraction (Enolization): A base present in the reaction mixture can directly abstract the proton from the α-carbon of the activated amino acid. This forms a planar enolate intermediate, which, like the oxazolone, loses its stereochemistry and can be reprotonated to form either enantiomer.[5][7]
Caption: Primary mechanisms of racemization during peptide synthesis.
Q3: Is (S)-3-Amino-4-(2-cyanophenyl)butanoic acid particularly susceptible to racemization?
Yes, this specific amino acid presents a heightened risk of racemization due to two key structural features:
β-Amino Acid Structure: While β-amino acids cannot form the classic 5-membered oxazolone ring, their α-protons are still susceptible to direct abstraction by a base.
Electron-Withdrawing Side Chain: The 2-cyanophenyl group is strongly electron-withdrawing. This effect is transmitted through the side chain, increasing the acidity of the α-proton.[8][9] A more acidic proton is more easily removed by a base, significantly accelerating the rate of racemization via the direct enolization pathway.
Therefore, the choice of base and coupling conditions is exceptionally critical for this residue.
Troubleshooting & Optimization Guide
Problem: You have detected significant racemization (>1-2%) of the (S)-3-Amino-4-(2-cyanophenyl)butanoic acid residue in your synthetic peptide.
Follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for addressing racemization.
Step 1: Evaluate Your Coupling Reagent and Additive
The single most effective way to suppress racemization is to use an additive that rapidly converts the highly reactive initial intermediate into a more stable, less racemization-prone active ester.
Expert Insight: Carbodiimides like DIC, when used alone, generate a highly reactive O-acylisourea intermediate that provides a large window of opportunity for racemization.[1][5] The addition of a nucleophilic additive like OxymaPure or HOAt intercepts this intermediate, forming an active ester that is more stable but still sufficiently reactive for aminolysis.[3][10]
Recommendations:
Best Practice: Use Diisopropylcarbodiimide (DIC) in combination with Ethyl (hydroxyimino)cyanoacetate (OxymaPure). OxymaPure is highly effective at suppressing racemization and is a safer, non-explosive alternative to HOBt and HOAt.[5][11][12]
Alternative: Use a modern onium salt reagent like COMU, which has the Oxyma moiety built-in, or HATU, which generates highly reactive HOAt esters.[5][10][13] These generally show low racemization but must still be used with the correct base.
Given the acidic α-proton of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid, base selection is paramount. A strong, sterically unhindered base will readily abstract the α-proton, causing rapid racemization.
Expert Insight: The strength and steric hindrance of the base are key factors.[1] Strong bases like N,N-diisopropylethylamine (DIPEA) are known to accelerate racemization.[3][14] Weaker or more sterically hindered bases are far superior for maintaining chiral purity.[4][7]
Recommendations:
Avoid: N,N-Diisopropylethylamine (DIPEA) and Triethylamine (TEA). While effective for coupling, they are aggressive promoters of racemization.
Recommended: Use a weaker or sterically hindered base.
N-Methylmorpholine (NMM): A good first choice as it is significantly less basic than DIPEA.[4][5]
2,4,6-Collidine: A sterically hindered base that is very effective at minimizing proton abstraction from the α-carbon.[1][4][7]
Stoichiometry: Use the minimum amount of base necessary to facilitate the reaction, typically 1-2 equivalents. Excess base will only increase the rate of racemization.[1]
Step 3: Optimize Reaction Temperature and Time
Racemization is a chemical reaction with its own activation energy. Lowering the temperature can dramatically reduce its rate relative to the desired peptide coupling reaction.
Recommendations:
Temperature Control: Perform the coupling reaction at 0°C. If the coupling is sluggish, allow it to warm slowly to room temperature over several hours.[15]
Microwave Synthesis: If using microwave-assisted synthesis, reduce the coupling temperature. Lowering the temperature from 80°C to 50°C has been shown to significantly limit racemization for sensitive residues like Cys and His.[15][16]
Activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin-bound amine. A prolonged pre-activation period allows more time for the activated species to racemize before the coupling can occur.[4][17] A pre-activation time of 1-5 minutes is generally sufficient.[15]
Step 4: Verify Solvent and Reagent Quality
Recommendations:
Solvent: Use fresh, high-purity, anhydrous solvents. N,N-Dimethylformamide (DMF) is a common choice, but ensure it is free from dimethylamine impurities, which can act as a base.[17]
Reagents: Ensure your amino acid derivative and coupling reagents are of high quality and have been stored correctly.
Recommended Experimental Protocols
Protocol 1: High-Fidelity Coupling with DIC/OxymaPure
This protocol is the recommended starting point for minimizing racemization of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid.
Materials:
Resin-bound peptide with a free N-terminal amine (1 eq)
Resin Preparation: If starting from a protected N-terminus, perform standard Fmoc deprotection (e.g., 20% piperidine in DMF) and wash the resin thoroughly with DMF.
Amino Acid Activation:
In a separate reaction vessel, dissolve Fmoc-(S)-3-Amino-4-(2-cyanophenyl)butanoic acid (3-5 eq) and OxymaPure (3-5 eq) in DMF.
Cool the vessel to 0°C in an ice bath.
Add DIC (3-5 eq) to the solution.
Allow the mixture to pre-activate at 0°C for 5 minutes.
Coupling:
Add the cold activation mixture to the washed resin.
Allow the coupling reaction to proceed for 2-4 hours at 0°C, then let it warm to room temperature and react for an additional 1-2 hours if necessary.
Washing & Monitoring:
Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Perform a Kaiser test or other appropriate method to confirm reaction completion.[15]
Protocol 2: Coupling with HATU and a Hindered Base
This protocol is an excellent alternative, especially for sterically hindered couplings.
Materials:
Resin-bound peptide with a free N-terminal amine (1 eq)
Resin Preparation: Perform Fmoc deprotection as described in Protocol 1.
Amino Acid Activation & Coupling:
In a separate vessel, dissolve the protected amino acid (3-5 eq) and HATU (3-5 eq) in DMF.
Add this solution to the resin.
Immediately add 2,4,6-Collidine (6-10 eq) to the resin slurry.
Allow the reaction to proceed for 1-2 hours at room temperature.
Washing & Monitoring: Wash and monitor the reaction as described in Protocol 1.
By implementing these strategies and protocols, you can effectively suppress racemization and ensure the stereochemical integrity of your valuable synthetic peptides containing (S)-3-Amino-4-(2-cyanophenyl)butanoic acid.
References
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
Technical Support Center: Prevention of Racemiz
OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Benchchem.
Impact of solvent choice on Boc-His(Boc)-OH coupling efficiency. Benchchem.
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
Technical Support Center: Minimizing Racemiz
New breakthrough in zero-racemization synthesis: development and application of efficient condens
Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Benchchem.
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
OxymaPure vs. HOBt: A Comparative Guide to Coupling Additives in Peptide Synthesis. Benchchem.
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
Coupling Reagents. Aapptec Peptides.
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Boc Sciences.
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed.
Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed.
In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Scientific Reports.
Amino Acids, Resins & Reagents for Peptide Synthesis. MilliporeSigma.
Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
Epimeris
Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. European Peptide Society/John Wiley & Sons, Ltd.
Deracemization by coupling electrochemically assisted racemization and asymmetric crystallization.
How to prevent racemization of serine during peptide coupling. Benchchem.
Inverse Peptide Synthesis Using Transient Protected Amino Acids.
Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. Journal of the American Chemical Society.
Racemization of free and protein-bound amino acids in strong mineral acid. PubMed.
Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis.
Studies on the Racemization of Amino Acids and Their Derivatives. III. The Effect of Alkyl-, Aralkyl - R Discovery. R Discovery.
Peptide Coupling Reagents. APExBIO.
Peptide Coupling Reagents Guide. Sigma-Aldrich.
The Rates of Racemization and Peptide Bond Formation of Glutamic and Aspartic Acid Active Esters. Journal of the American Chemical Society.
New method boosts production of non-natural amino acids for peptide assembly. Drug Target Review.
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools.
Amino Acid Deriv
Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
Synthesis of Peptides Containing Proline Analogues. Thieme.
Cyanamide mediated syntheses of peptides containing histidine and hydrophobic amino acids. PubMed.
Technical Support Center: Chiral Purity Analysis of Apremilast (CAS 270065-82-2)
Welcome to the dedicated support center for the chiral purity analysis of Apremilast. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for op...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated support center for the chiral purity analysis of Apremilast. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing High-Performance Liquid Chromatography (HPLC) mobile phases. Here, we address common challenges and frequently asked questions to ensure robust and reliable enantiomeric separations.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses specific experimental issues you may encounter during the chiral analysis of Apremilast. Each solution is grounded in established chromatographic principles to help you understand the cause and implement an effective fix.
Q1: Why am I seeing poor or no resolution between the Apremilast enantiomers?
A: This is the most common challenge in chiral separations and typically points to a suboptimal selection of the Chiral Stationary Phase (CSP) or an unoptimized mobile phase.[1][2] The choice of CSP is the most critical factor in achieving a successful chiral separation.[3]
Expert Insight: Chiral recognition is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP. The stability of these complexes is highly sensitive to the mobile phase composition.
A systematic approach is the most effective way to solve this issue. The following workflow illustrates a logical progression for troubleshooting poor resolution.
Caption: Solvent compatibility for robust immobilized chiral stationary phases.
References
Troubleshooting guide for HPLC analysis of chiral compounds. (2025). Benchchem.
A Strategy for Developing HPLC Methods for Chiral Drugs. (2025).
Playing with Selectivity for Optimal Chiral Separation. (2023).
Technical Support Center: Optimizing HPLC Mobile Phase for Enantiomer Separ
Chiral Separation of Apremilast by Capillary Electrophoresis Using Succinyl-β-Cyclodextrin—Reversal of Enantiomer Elution Order by Cationic Capillary Co
Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. (2002).
The effect of mobile phase composition on the chiral separation of compounds. (n.d.).
Validated LC Method for Determination of Enantiomeric Purity of Apremilast Using Polysaccharide-Type Stationary Phases in Polar Organic Mode. (2018).
Optimizing mobile phase for chiral HPLC separation of 1-phenyl-2-propanol. (2025). Benchchem.
Chiral Separation of Apremilast by Capillary Electrophoresis Using Succinyl-β-Cyclodextrin-Reversal of Enantiomer Elution Order by Cationic Capillary Co
Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chrom
Validated LC Method for Determination of Enantiomeric Purity of Apremilast Using Polysaccharide-Type Stationary Phases in Polar Organic Mode. (2018). Semantic Scholar.
Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. (n.d.).
A kind of Apremilast and the method for separating and detecting of enantiomer thereof. (n.d.).
Enantioselective Green HPLC Method for Simultaneous Determination of Enantiomer, and Potential Impurities in Apremilast Drug Substance. (2022). Taylor & Francis.
Separation detection method of apremilast and apremilast enantiomer. (n.d.).
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
Trouble with chiral separations. (2020).
New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. (n.d.). PMC.
Chiral Separation of Apremilast by Capillary Electrophoresis Using Succinyl-β-Cyclodextrin—Reversal of Enantiomer Elution Order by Cationic Capillary Co
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). Journal of Pharmaceutical Research and Reports.
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores.
A Researcher's Guide to Chiral HPLC Analysis of Compounds from (-)-Isopinocampheol Synthesis. (2025). Benchchem.
Technical Support Center: Optimizing Aqueous Solubility of (S)-3-Amino-4-(2-cyanophenyl)butanoic Acid HCl
Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling with the formulation of unnatural amino acid derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling with the formulation of unnatural amino acid derivatives. This guide provides field-proven insights, mechanistic explanations, and validated protocols for handling (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride (CAS: 270065-82-2).
Mechanistic Understanding of Solubility Challenges
To effectively formulate this compound, you must first understand its structural causality. (S)-3-Amino-4-(2-cyanophenyl)butanoic acid HCl is a synthetic β-amino acid derivative containing a highly lipophilic 2-cyanophenyl aromatic ring.
When dissolved in pure water, the HCl salt dissociates, dropping the solution pH below 3.0. In this acidic environment, the primary amine is protonated (cationic), and the carboxylic acid remains protonated (neutral), resulting in a highly soluble, positively charged species.
However, when researchers attempt to dilute this compound into physiological buffers (e.g., PBS at pH 7.4), they frequently observe rapid precipitation. This occurs because β-amino acids typically possess a carboxyl pKa around 3.5–4.0 and an amino pKa around 10.2, resulting in an isoelectric point (pI) near neutral pH[1]. At pH 7.4, the molecule deprotonates at the carboxyl group while retaining a protonated amine, forming a 2[2]. The net-zero charge of the zwitterion, combined with the hydrophobicity of the 2-cyanophenyl group, drastically lowers the hydration energy, leading to thermodynamic precipitation.
To overcome this, we employ supramolecular encapsulation using3[3]. The hydrophobic cavity of HP-β-CD isolates the aromatic portion of the molecule from the aqueous environment, significantly enhancing its solubility and biocompatibility at neutral pH. This complexation is particularly effective for stabilizing zwitterionic compounds[4].
Experimental Workflow
Caption: Experimental workflow for formulating (S)-3-Amino-4-(2-cyanophenyl)butanoic acid HCl.
Troubleshooting Guides & FAQs
Q: Why does my solution turn cloudy immediately after diluting my aqueous stock into PBS?A: You are experiencing isoelectric precipitation. Your aqueous stock is acidic (due to the HCl salt), keeping the compound highly soluble. Adding it to PBS (pH 7.4) shifts the molecule into its zwitterionic state[2]. The net-zero charge causes the lipophilic 2-cyanophenyl ring to aggregate and precipitate out of solution.
Q: What is the most reliable solvent for high-concentration stock solutions?A: We strongly recommend 100% anhydrous DMSO for long-term storage and high-concentration stocks (up to 100 mM). If your downstream application strictly prohibits DMSO, you can use pure LC-MS grade water, but be aware that the resulting solution will be highly acidic (pH < 3.0).
Q: How can I formulate this compound for in vivo dosing without using toxic levels of DMSO?A: Do not attempt to dissolve the free powder directly in PBS. Instead, use a cyclodextrin-based formulation. A vehicle of 20% (w/v) HP-β-CD in 0.9% saline will encapsulate the lipophilic aromatic ring, allowing you to achieve concentrations >10 mg/mL at physiological pH without the toxicity associated with high organic solvent concentrations[3].
Step-by-Step Methodologies
Protocol A: Preparation of a 50 mM Stock Solution in DMSO
This protocol ensures a stable, highly concentrated stock for subsequent dilution.
Weighing: Accurately weigh 12.03 mg of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid HCl (MW ≈ 240.69 g/mol ) into a sterile microcentrifuge tube.
Solubilization: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.
Agitation: Vortex vigorously for 30–60 seconds at room temperature.
Self-Validation Step: Hold the tube against a dark background under a bright light. The solution must be completely transparent. If any micro-particulates remain, sonicate for 5 minutes.
Storage: Aliquot into single-use vials and store at -20°C to prevent freeze-thaw degradation.
Protocol B: 10 mg/mL In Vivo Formulation using HP-β-CD
This protocol utilizes supramolecular complexation to achieve high aqueous solubility at pH 7.4.
Excipient Preparation: Dissolve 200 mg of HP-β-CD in 1.0 mL of 0.9% sterile saline to create a 20% (w/v) vehicle solution. Vortex until completely clear.
API Addition: Add 10 mg of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid HCl powder directly to the 1.0 mL HP-β-CD solution.
Thermal Complexation: Place the tube in a sonicating water bath at 37°C for 20 minutes. The thermal energy accelerates the thermodynamic inclusion of the 2-cyanophenyl ring into the cyclodextrin cavity.
pH Adjustment: Measure the pH using a micro-probe. The HCl salt will likely drop the pH to ~4.0. Carefully add 0.1 N NaOH dropwise (typically 10-20 µL) while vortexing until the pH reaches 7.0–7.4.
Self-Validation Step: Centrifuge the final formulation at 10,000 × g for 5 minutes. Carefully inspect the bottom of the tube. The complete absence of a pellet confirms successful complexation and solubilization.
Quantitative Solubility Profiles
The table below summarizes expected solubility limits across various vehicles to guide your experimental design:
Formulation Vehicle
Final pH
Estimated Solubility
Visual State
Recommended Application
100% LC-MS Water
< 3.0
> 50 mg/mL
Clear
Acidic in vitro assays
1X PBS
7.4
< 0.1 mg/mL
Cloudy / Precipitate
Not recommended
100% DMSO
N/A
> 100 mg/mL
Clear
Stock solution storage
20% HP-β-CD in Saline
7.4
> 10 mg/mL
Clear
In vivo dosing (IV/IP/PO)
10% DMSO / 40% PEG300 / 50% PBS
7.4
~ 5 mg/mL
Clear
Alternative in vivo dosing
References
HYDROXYPROPYL CYCLODEXTRIN - Ataman Kimya
Ataman Chemicals
URL:[Link]
Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications
MDPI
URL:[Link]
Effect of pH on the complexation of irbesartan with β-, hydroxypropyl-β-, and γ-cyclodextrin
TÜBİTAK Academic Journals
URL:[Link]
Scale-up optimization for commercial beta-amino acid hydrochloride manufacturing
Welcome to the Technical Support Center for commercial β-amino acid manufacturing. As a Senior Application Scientist, my objective is to bridge the gap between bench-scale discovery and commercial manufacturing.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for commercial β-amino acid manufacturing. As a Senior Application Scientist, my objective is to bridge the gap between bench-scale discovery and commercial manufacturing. Scaling up β-amino acid hydrochloride salts introduces unique thermodynamic, kinetic, and stereochemical challenges.
This guide abandons generic advice in favor of mechanistic troubleshooting. Every solution provided here is grounded in causality and designed as a self-validating system to ensure your process remains robust at the kilogram and metric-ton scales.
Process Workflow: From Synthesis to Crystallization
Workflow for beta-amino acid hydrochloride scale-up and crystallization.
Part 1: Troubleshooting & FAQs
Q1: Why does my β-amino acid hydrochloride salt form a hygroscopic oil/gum during scale-up instead of crystallizing?A: Oiling out (liquid-liquid phase separation) occurs when the solute precipitates as a liquid phase rather than a solid. In β-amino acid scale-up, this is often driven by supersaturation occurring above the melting point of the solvated salt, or due to the 1 where excess aqueous HCl drastically reduces solubility, forcing a rapid, disordered phase separation[1].
Causality & Corrective Action: Aqueous HCl introduces water activity that depresses the melting point of the salt. Switch to anhydrous organic solutions (e.g., 2)[2]. The pKa of the counterion should be at least 2 pH units lower than the drug's pKa; if HCl remains problematic, evaluate mesylate salts which often present a cleaner polymorphic profile[3].
Q2: How do we mitigate heat transfer bottlenecks during the exothermic synthesis of β-amino precursors?A: Batch reactors suffer from low surface-area-to-volume ratios during scale-up, leading to localized hot spots that cause thermal degradation or racemization.
Causality & Corrective Action: Transitioning to a4 drastically improves heat and mass transfer[4]. For instance, the synthesis of β-amino acid esters via lipase-catalyzed Michael addition can be optimized in tubular reactors, reducing residence times to ~30 minutes while preventing thermal degradation[5]. Furthermore, photoflow Wolff rearrangement provides a mild, scalable route for 6 of α-amino acids to β-amino acids without loss of stereochemical integrity[6].
Q3: What are the critical parameters for maintaining enantiomeric excess (ee) during the scale-up of chiral β-amino acids?A: Racemization is a major risk during aggressive thermal processing or prolonged exposure to strong bases.
Causality & Corrective Action: Utilizing enzymatic resolution or biocatalytic transamination (e.g., using7) under mild, aqueous conditions (pH 7.5-8.0, 30-50°C) ensures high enantioselectivity (>95% ee) without the need for extreme temperatures[8][7].
Part 2: Quantitative Data – Physicochemical Comparison of Salt Forms
When troubleshooting scale-up, comparing the quantitative properties of potential salt forms is critical. The table below summarizes the expected behaviors of various β-amino acid salt configurations.
Salt Form
Typical Counterion pKa
Hygroscopicity Risk
Crystallization Propensity
Scalability Notes
Free Base
N/A
Low
Moderate
Often nonpolymorphic, but may lack the required aqueous solubility for formulation[3].
Hydrochloride
-6.1
High
Moderate to Low
Prone to oiling out and common-ion effect precipitation at acidic pH; requires strict moisture control[1][3].
Mesylate
-1.9
Moderate
High
Excellent solubility (e.g., ~39 mg/mL at 25°C); often preferred over HCl for basic drugs due to a cleaner polymorphic profile[3][9].
Sulfate
-3.0
Low
High
Good chemical stability at high humidity; tends to form robust hydrophobic salts[9].
Part 3: Self-Validating Experimental Protocols
Protocol A: Continuous-Flow Lipase-Catalyzed Synthesis of β-Amino Acid Esters
Purpose: To synthesize β-amino acid precursors while avoiding the thermal degradation and mass transfer limitations inherent to batch reactors.
Preparation: Prepare a solution of the aromatic amine and acrylate (optimal 1:4 molar ratio) in methanol to serve as a green reaction medium[5].
Reactor Configuration: Configure a continuous-flow microreactor comprising a syringe pump, a Y-shaped mixer, and a microchannel reactor packed with Lipase TL IM (from Thermomyces lanuginosus)[5].
Execution: Pump the reagents through the reactor at a flow rate corresponding to a 30-minute residence time at ambient temperature[5].
Self-Validation (Inline Analytics): Monitor the conversion in real-time using inline HPLC or FT-IR. Causality: Steady-state product formation validates that the catalyst bed is active and that heat/mass transfer is optimal. If unreacted monomer accumulates, reduce the flow rate to increase residence time.
Protocol B: Anhydrous Hydrochloride Salt Formation and Crystallization
Purpose: To isolate the β-amino acid as a hydrochloride salt while preventing oiling out and hygroscopic gum formation.
Dissolution: Dissolve the free base β-amino acid in an anhydrous anti-solvent/solvent mixture (e.g., dry ethyl acetate or cyclopentyl methyl ether [CPME])[2].
Acidification: Slowly add a stoichiometric amount of anhydrous HCl (e.g., 2M in diethyl ether or 3M in CPME) under controlled cooling (0-5°C)[2][10]. Causality: Using an anhydrous organic acid source prevents the water-driven depression of the salt's melting point, bypassing the liquid-liquid phase separation (oiling out) boundary.
Seeding: Seed the reactor with 1-2 wt% of pure crystalline β-amino acid hydrochloride. Causality: Seeding provides a template for nucleation, forcing the system out of the metastable zone directly into the crystalline solid phase.
Isolation: Stir isothermally for 2 hours, then filter and wash the cake with cold anti-solvent.
Self-Validation (Structural Confirmation): Dry the sample on a high vacuum line. Confirm the stoichiometry and protonation state by performing
H-NMR in DMSO-
[2]. The presence of the distinct extra proton peak validates successful and complete salt formation.
Part 4: References
[5] Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. MDPI.[Link]
[4] Continuous flow synthesis of β-amino α, β-unsaturated esters in aqueous medium. ResearchGate.[Link]
[6] Up-Scale Pseudotelescopic Photoinduced Arndt-Eistert α-Amino Acid Homologation in a Flow Reactor Cascade. ACS Publications.[Link]
[2] Problem with hydrochloride salt formation/isolation. r/chemistry (Reddit).[Link]
[3] Salt Selection in Drug Development. Pharmaceutical Technology.[Link]
[8] WO2011032990A1 - Preparation of beta-amino acids. Google Patents.
[9] Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. NIH.[Link]
[7] Biochemical Properties and Crystal Structure of a β-Phenylalanine Aminotransferase from Variovorax paradoxus. NIH.[Link]
[10] Enantioselective, Chromatography-Free Synthesis of β3-Amino Acids with Natural and Unnatural Side Chains. ACS Publications.[Link]
Technical Support Center: Mitigation and Removal of Trace Heavy Metal Impurities in API Synthesis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to address the critical challenge of removing trace heavy metal impurities from Active Pharmaceutical Ingredie...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to address the critical challenge of removing trace heavy metal impurities from Active Pharmaceutical Ingredient (API) synthesis batches. While the principles discussed are broadly applicable, they are designed to be directly relevant for complex organic molecules such as CAS 270065-82-2. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.
Heavy metal impurities in APIs can originate from various sources, including raw material contamination, residues from metal-based catalysts, and interaction with manufacturing equipment.[1] These impurities pose significant risks to patient safety and are strictly regulated by international bodies.[2][3] This document will guide you through identifying the source of contamination, selecting an appropriate removal strategy, and validating the purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of heavy metal contamination in my synthesis?
A1: Metal impurities can be introduced at nearly any stage of the manufacturing process.[3] The most common sources include:
Catalyst Residues: Many modern organic reactions rely on transition metal catalysts (e.g., Palladium, Rhodium, Ruthenium, Copper). Incomplete removal of these catalysts is a primary source of contamination.[4]
Raw Materials: Starting materials and reagents may contain inherent elemental impurities.[1]
Manufacturing Equipment: Abrasion or leaching from stainless steel reactors, pipework, and other metallic equipment can introduce elements like Iron, Chromium, and Nickel.[3][5]
Process Water and Solvents: Water and other solvents can contain trace levels of heavy metals, which may become concentrated during the manufacturing process.[2]
Q2: Which heavy metals are of the greatest regulatory concern?
A2: Regulatory bodies like the USP and ICH have established guidelines (e.g., ICH Q3D) that classify elemental impurities based on their toxicity.[2] The most critical heavy metals include Lead (Pb), Mercury (Hg), Cadmium (Cd), and Arsenic (As) due to their high toxicity even at low concentrations.[2] Other metals, often from catalysts, such as Palladium (Pd), Platinum (Pt), and Rhodium (Rh), are also strictly controlled.[6]
Q3: What analytical methods should I use to quantify heavy metal content?
A3: To ensure the purity of your API, highly sensitive analytical techniques are required. The industry standards for quantifying trace elemental impurities are:
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the preferred method due to its exceptional sensitivity, capable of detecting metals at parts-per-billion (ppb) levels, and its ability to measure multiple elements simultaneously.[2][7]
Atomic Absorption Spectroscopy (AAS): AAS is another robust technique that measures the absorption of specific wavelengths of light by atoms, allowing for accurate quantification.[1][7]
X-Ray Fluorescence (XRF) Spectroscopy: A non-destructive technique that can detect heavy metals in both solid and liquid samples, often used for rapid screening.[2][6]
Q4: How do I select the most appropriate method for removing a specific heavy metal?
A4: The choice of method depends on several factors: the identity and concentration of the metal, the chemical properties of your API (e.g., solubility, functional groups), the process solvent, and scalability requirements. A logical workflow is essential for making an informed decision.
Caption: Decision workflow for selecting a heavy metal purification strategy.
Troubleshooting and Purification Guides
This section provides detailed protocols for common and effective methods of heavy metal removal.
Method 1: Chelation-Assisted Purification
Principle: Chelation involves using organic molecules (chelating agents) that form multiple coordination bonds with a single metal ion, creating a stable, ring-like structure called a chelate.[8][9] This metal-chelate complex often has different solubility properties than the free metal ion or the API, allowing for its removal through extraction or precipitation.[10] Common chelating agents include Ethylenediaminetetraacetic acid (EDTA), Citric Acid, and specialized ligands with high affinity for specific metals.[10][11]
Caption: Mechanism of metal removal via chelation and phase separation.
Experimental Protocol: EDTA-Based Aqueous Wash
This protocol is effective for removing a range of divalent metal cations.
Dissolution: Dissolve the crude API batch in a suitable water-immiscible organic solvent (e.g., Toluene, Ethyl Acetate, Dichloromethane) to a concentration of 5-10% (w/v).
Chelator Preparation: Prepare a 0.1 M aqueous solution of EDTA disodium salt. Adjust the pH of this solution to a range of 4.0 - 5.0 using acetic acid or ammonia.
Causality: The chelating capacity of EDTA is pH-dependent. In this pH range, the carboxylate groups are sufficiently deprotonated to effectively coordinate with metal ions while minimizing potential side reactions with acid/base-sensitive APIs.
Aqueous Wash: Transfer the organic solution of your API to a separatory funnel. Add an equal volume of the prepared EDTA solution.
Extraction: Shake the funnel vigorously for 5-10 minutes to ensure thorough mixing and facilitate the transfer of the metal-EDTA complex into the aqueous phase.
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the heavy metal impurity.
Repeat: Repeat the wash (Steps 3-5) one or two more times to maximize removal efficiency.
Final Wash: Perform a final wash with deionized water to remove any residual EDTA.
Solvent Removal: Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure.
Validation: Submit a sample of the purified API for ICP-MS analysis to confirm the reduction of heavy metal content.[1]
Method 2: Metal Scavenging with Functionalized Resins
Principle: This technique uses solid supports (typically silica or polymer resins) functionalized with specific ligands that have a high affinity for target metals.[1] The API solution is passed through the resin, and the metal impurities are selectively captured, allowing the purified API to flow through. This method is highly efficient for removing residual transition metal catalysts.[4]
Experimental Protocol: Batch Treatment with Thiol-Functionalized Silica
This protocol is particularly effective for scavenging soft metals like Palladium (Pd), Mercury (Hg), and Silver (Ag).
Resin Selection: Choose a scavenger resin with a high affinity for your target metal. Thiol-functionalized silica is a common choice for palladium.
Solvent Compatibility: Ensure your chosen solvent is compatible with the resin. Consult the manufacturer's specifications.
Dissolution: Dissolve the crude API in a suitable solvent to a concentration of 5-20% (w/v).
Resin Addition: Add the scavenger resin to the solution. A typical starting point is 5-10 equivalents of the resin's functional group relative to the metal impurity concentration (ppm).
Agitation: Stir the resulting slurry at room temperature or slightly elevated temperature (e.g., 40-50°C) for 2-12 hours.
Causality: Agitation ensures good contact between the dissolved API/metal and the solid resin. A moderate increase in temperature can improve the kinetics of metal binding without degrading the API or resin.
Filtration: Remove the resin by filtration. Wash the resin cake with a small amount of clean solvent to recover any adsorbed API.
Solvent Removal: Combine the filtrate and the wash, and remove the solvent under reduced pressure.
Validation: Analyze the purified API via ICP-MS to verify the removal of the target metal.
Method Comparison
The following table summarizes the advantages and disadvantages of different purification strategies to aid in method selection.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: (S)-3-Amino-4-(2-cyanophenyl)butanoic acid HCl
Introduction
(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride (CAS: 270065-82-2) is a critical intermediate in advanced organic synthesis and pharmaceutical research.[1] Its unique structure, featuring a specific stereochemistry and reactive functional groups, makes it a valuable building block for novel chemical entities.[1] However, as a hydrochloride salt of an amino acid, this compound possesses characteristics, primarily hygroscopicity, that necessitate stringent storage and handling protocols to prevent degradation.
This guide provides a comprehensive overview of the optimal storage conditions, potential degradation pathways, and troubleshooting strategies to ensure the long-term integrity and reliability of this reagent in your experiments.
Section 1: Quick Reference Storage Conditions
For ease of use, the following table summarizes the recommended storage conditions. Adherence to these guidelines is the first line of defense against compound degradation.
Parameter
Short-Term Storage (≤ 30 days)
Long-Term Storage (> 30 days)
Rationale
Temperature
2-8°C (Refrigerated)
-20°C or colder (Frozen)
Reduces the rate of potential chemical degradation and slows moisture-induced reactions.[2][3]
Relative Humidity (RH)
As low as possible; store with desiccant.
As low as possible; store in a desiccator.
As a hydrochloride salt, the compound is highly hygroscopic. Moisture absorption is the primary initiator of physical caking and chemical hydrolysis.[4][5]
Atmosphere
Tightly sealed container.
Inert gas (Argon or Nitrogen) overlay.
An inert atmosphere prevents oxidation of the amine functional group, a common degradation pathway for amino acids.[6]
Light Exposure
Protect from light (Amber vial).
Protect from light (Amber vial stored in the dark).
Many organic compounds, including those with aromatic rings, can be susceptible to photodegradation.[2][6]
Container
Tightly sealed glass vial (amber recommended).
Aliquoted into smaller, single-use glass vials with PTFE-lined caps, sealed with parafilm.
Aliquoting prevents repeated exposure of the bulk material to atmospheric moisture and temperature fluctuations from freeze-thaw cycles.[2][4]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the initial physical signs of degradation for (S)-3-Amino-4-(2-cyanophenyl)butanoic acid HCl?
The first and most apparent sign of improper storage is a change in the physical state of the powder. Due to its hygroscopic nature, the compound will absorb moisture from the air, leading to clumping, caking, or in severe cases, deliquescence (dissolving in the absorbed water).[4][5] A free-flowing, crystalline powder is indicative of a properly stored product.
Q2: Why is humidity control so critical for a hydrochloride salt?
The "HCl" signifies that this is a hydrochloride salt. While this form often improves the stability and solubility of the parent amino acid, it also significantly increases its tendency to attract and absorb atmospheric water—a property known as hygroscopicity.[4][5][6] Absorbed moisture not only makes the compound difficult to handle and weigh accurately but also acts as a reactant, initiating chemical degradation pathways like hydrolysis.[4][7]
Q3: I need to prepare a stock solution. How should I store it?
Storing this compound in solution is not recommended for extended periods as its stability is greatly reduced.[3] If a stock solution is absolutely necessary, follow these guidelines:
Use a sterile, anhydrous solvent or a buffer at a slightly acidic pH (pH 5-6) to improve stability.
Filter-sterilize the solution into sterile vials.
Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2][3]
For maximum stability, store frozen at -20°C or, preferably, -80°C.[3][8] The shelf-life in solution is likely limited to a few days or weeks, even when frozen.
Q4: My compound arrived at room temperature. Is it compromised?
Shipping at ambient temperature for short durations is generally acceptable for lyophilized or solid forms of many stable compounds.[9] However, upon receipt, the product must immediately be transferred to the recommended long-term storage conditions (-20°C). The integrity of the product depends on its cumulative exposure to adverse conditions. A purity analysis is recommended if there is any doubt.
Section 3: Troubleshooting Guide
Issue Encountered
Probable Cause(s)
Recommended Action & Prevention
The powder has formed hard clumps and is difficult to weigh.
Moisture Absorption: The primary container was not sealed properly or was opened frequently in a humid environment.[4]
Action: For non-quantitative applications, you may attempt to gently break up the clumps with a dry spatula inside a glovebox or low-humidity chamber.[4] For all quantitative or sensitive experiments, it is highly recommended to discard the clumped material. The water content makes accurate weighing of the active compound impossible. Prevention: Always allow the container to equilibrate to room temperature before opening to prevent condensation.[2] Handle in a glovebox or dry room and use desiccants in the storage container.[4][5]
I am observing inconsistent results or a loss of compound activity in my assay.
Chemical Degradation: The compound has likely degraded due to improper storage (e.g., hydrolysis of the nitrile group or oxidation).
Action: Confirm the purity of your material using an appropriate analytical method, such as HPLC.[] Compare the chromatogram of your current stock to a new, certified reference standard. A new peak or a diminished area of the main peak indicates degradation. Prevention: Strictly adhere to the long-term storage protocols. Perform periodic purity checks on aging stock material.
My HPLC analysis shows a new, more polar peak appearing over time.
Hydrolysis of the Nitrile Group: This is a highly probable degradation pathway where the cyano (-C≡N) group hydrolyzes, first to an amide (-CONH₂) and then to a carboxylic acid (-COOH).
Action: Characterize the impurity using mass spectrometry (MS) to confirm the mass change corresponding to the addition of water molecules. If this degradation product interferes with your experiment, the material should not be used. Prevention: This is a water-mediated process. The most effective prevention is rigorous exclusion of moisture during storage and handling, as detailed in the storage table.[11]
Section 4: Primary Degradation Pathway and Mechanism
To maintain experimental integrity, it is crucial to understand the chemical vulnerabilities of the compound. For (S)-3-Amino-4-(2-cyanophenyl)butanoic acid HCl, the most significant risk is hydrolysis, triggered by the absorption of water.
Mechanism: Nitrile Hydrolysis
The cyanophenyl group is susceptible to acid- or base-catalyzed hydrolysis. Since the compound is an HCl salt, the environment is inherently acidic, and any absorbed water can facilitate this process. The degradation proceeds in two steps:
Formation of an Amide Intermediate: The nitrile group (C≡N) reacts with water to form a carboxamide intermediate.
Formation of a Carboxylic Acid: The amide intermediate undergoes further hydrolysis to yield the final dicarboxylic acid degradation product.
This transformation significantly alters the polarity, charge, and potentially the biological activity of the molecule, leading to unreliable experimental outcomes. Forced degradation studies under acidic and basic conditions are used to confirm and characterize these pathways.[12][13][14]
Visualization of Hydrolysis Pathway
The following diagram illustrates the primary moisture-induced degradation cascade.
Protocol 5.1: Protocol for Aliquoting and Long-Term Storage
This protocol is designed to maximize the shelf-life of the solid compound by minimizing exposure to atmospheric contaminants.
Materials:
Primary container of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid HCl
Appropriately sized, clean, and dry amber glass vials with PTFE-lined screw caps
Parafilm or other sealing tape
Source of dry inert gas (Argon or Nitrogen) with tubing
Analytical balance, spatulas, and weighing paper
Glovebox or a controlled low-humidity environment
Procedure:
Environment Preparation: Perform all steps inside a glovebox or a room with controlled low relative humidity (<20% RH).[7]
Equilibration: Allow the primary container of the compound to warm to ambient temperature for at least 60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.[2]
Weighing: Tare a new, empty amber vial on the balance. Carefully transfer the desired amount of the compound into the vial. Work quickly to minimize exposure time.[4]
Inert Gas Purge: Gently flush the headspace of the vial with a slow stream of nitrogen or argon for 10-15 seconds to displace ambient air and moisture.
Sealing: Immediately cap the vial tightly. For an extra layer of protection, wrap the cap-vial interface with parafilm.
Labeling: Clearly label the vial with the compound name, CAS number, lot number, concentration/amount, and date of preparation.
Storage: Place the sealed aliquot into a freezer (-20°C or colder) inside a secondary container that includes a desiccant.
Protocol 5.2: General Guideline for Purity Assessment by HPLC
This protocol provides a starting point for developing a stability-indicating HPLC method to separate the parent compound from its potential degradation products. Method optimization will be required.
Instrumentation & Reagents:
HPLC system with a UV detector
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B: 0.1% TFA in Acetonitrile
Sample Diluent: 50:50 Water:Acetonitrile
Procedure:
Sample Preparation: Prepare a sample of the compound at approximately 0.5 mg/mL in the sample diluent. Vortex to dissolve.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30°C
UV Detection: 210 nm and 254 nm (The cyanophenyl group may provide absorbance at higher wavelengths).
Gradient Program (Example):
Time (min)
% Mobile Phase B
0.0
5
20.0
95
25.0
95
25.1
5
| 30.0 | 5 |
Analysis: Inject a freshly prepared sample from a new reference standard and compare it to the sample . The appearance of new peaks, particularly earlier-eluting (more polar) ones, is indicative of degradation.[12] The peak purity of the main compound should be assessed.[12]
References
Yeo, L.Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Available at: [Link]
Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz.
BenchChem. (2025). Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. BenchChem Technical Support.
Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific Blog.
Manufacturing Chemist. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist. Available at: [Link]
Zoeller, J. (2012). Response to "How long can one store amino acids at room temperature?". Quora. Available at: [Link]
Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Arcinova Resources.
Reddit user discussion. (2024). Amino acid solution storage – please help. r/labrats, Reddit. Available at: [Link]
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. AAPPTEC Technical Support.
Sygnature Discovery. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
de Oliveira, M.A.L., et al. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI.
BOC Sciences. (n.d.).
BioPharm International. (2026). Forced Degradation Studies for Biopharmaceuticals.
1H and 13C NMR Spectroscopy Validation of (S)-3-Amino-4-(2-cyanophenyl)butanoic Acid Hydrochloride: A Comparative Analytical Guide
Executive Summary For researchers and drug development professionals engaged in the synthesis of peptidomimetics and dipeptidyl peptidase-4 (DPP-4) inhibitors, sourcing highly pure chiral building blocks is a critical fi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals engaged in the synthesis of peptidomimetics and dipeptidyl peptidase-4 (DPP-4) inhibitors, sourcing highly pure chiral building blocks is a critical first step[1]. (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride (CAS: 270065-82-2) is a highly specialized
β
-amino acid derivative that serves as a vital intermediate in custom synthesis[2].
While standard chromatographic techniques (HPLC/LC-MS) are routinely used for bulk purity analysis, they often fall short in unambiguously differentiating subtle regioisomers or require expensive chiral stationary phases for enantiomeric validation. Nuclear Magnetic Resonance (NMR) spectroscopy provides an orthogonal, self-validating system to confirm both the structural connectivity and the stereochemical integrity of
β
-amino acids[3]. This guide objectively compares the high-purity analytical standard of this compound against common sub-optimal alternatives, detailing the causality behind specific NMR behaviors and providing robust experimental protocols.
Product vs. Alternatives: A Mechanistic NMR Comparison
When sourcing or synthesizing (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride, chemists frequently encounter three classes of alternatives or impurities. High-field NMR spectroscopy allows for the absolute differentiation of the premium product from these alternatives based on fundamental quantum mechanical principles.
Alternative A: Regioisomeric Impurities (3-Cyano or 4-Cyano Variants)
The Causality: During the synthesis of the starting materials (e.g., via electrophilic aromatic substitution or cross-coupling), meta- (3-cyano) or para- (4-cyano) regioisomers can form.
The NMR Advantage: The premium product features a 2-cyanophenyl group, which is highly asymmetric. In the
1
H NMR spectrum, this asymmetry manifests as four distinct aromatic signals (a doublet of doublets, two triplet of doublets, and a doublet) between 7.4 and 7.9 ppm. In contrast, a 4-cyano alternative possesses a plane of symmetry, resulting in a classic AA'BB' pseudo-quartet.
1
H NMR instantly and self-validatingly flags regioisomeric contamination without the need for reference standards.
Alternative B: Racemic Mixture vs. Enantiopure (S)-Isomer
The Causality: Incomplete asymmetric hydrogenation or racemization during harsh acidic workups can yield a racemic mixture rather than the desired (S)-enantiomer.
The NMR Advantage: While standard 1D NMR cannot distinguish enantiomers in an achiral environment, the introduction of a Chiral Solvating Agent (CSA) or derivatization with Mosher's acid ((R)-MTPA-Cl) creates a diastereomeric environment. The anisotropic shielding cone of the MTPA phenyl ring differentially shields the C2 and C4 protons of the (R) and (S) isomers. In a racemic alternative, the C3 methine proton signal will split into two distinct multiplets. The premium product will exhibit only a single, sharp multiplet, validating its high enantiomeric excess (ee).
Alternative C: Free Base vs. Hydrochloride Salt
The Causality: Formulating the compound as a free base rather than the hydrochloride salt leads to zwitterionic behavior in solution (
−COO−
and
−NH3+
).
The NMR Advantage: Zwitterions undergo intermediate proton exchange rates on the NMR timescale, causing severe line broadening of the C2, C3, and C4 aliphatic protons. The premium hydrochloride salt alternative forces full protonation of the amine, locking the protonation state. This yields sharp, highly resolved
1
H multiplets and shifts the C3 carbon resonance downfield by ~2-3 ppm in the
13
C NMR due to the strong electron-withdrawing effect of the
−NH3+
group.
Quantitative Data Presentation
The following tables summarize the validated
1
H and
13
C NMR chemical shifts for the pure (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride salt.
To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to.
Protocol 1: Standard 1D and 2D NMR Acquisition
Sample Preparation: Dissolve 15 mg of the hydrochloride salt in 0.6 mL of anhydrous DMSO-
d6
. The use of DMSO over D
2
O prevents the masking of the
−NH3+
protons via deuterium exchange.
1D Acquisition: Acquire the
1
H spectrum at 298 K using 16 scans and a relaxation delay (D1) of 2 seconds. Acquire the
13
C spectrum using 1024 scans and a D1 of 2 seconds.
2D Validation (HSQC/TOCSY): To definitively assign the diastereotopic protons at C2 and C4, acquire a
1
H-
13
C HSQC spectrum. This correlates the proton resonances in the 1D
1
H spectrum to those in the 1D
13
C spectrum, proving backbone connectivity[4].
Free Base Conversion: Suspend 5 mg of the HCl salt in 1 mL of CH
2
Cl
2
. Add 1 mL of saturated aqueous NaHCO
3
. Extract, dry the organic layer over Na
2
SO
4
, and evaporate to yield the free base.
Derivatization: Dissolve the free base in 0.5 mL of CDCl
3
directly in an NMR tube. Add 2.0 equivalents of pyridine-
d5
and 1.5 equivalents of (R)-(-)-
α
-Methoxy-
α
-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).
Incubation: Allow the reaction to proceed at room temperature for 1 hour.
Acquisition & Analysis: Acquire
1
H and
19
F NMR spectra. Integrate the
19
F signals (typically around -71 ppm). A pure (S)-enantiomer will present a single
19
F peak. The presence of a second peak indicates (R)-enantiomer contamination.
Analytical Workflows & Logic Visualizations
Fig 1: Step-by-step NMR validation workflow for structural and chiral integrity.
Fig 2: Logical decision tree for identifying impurities via NMR spectral analysis.
Chiral HPLC Column Comparison Guide: Resolving (S)- and (R)- Enantiomers of CAS 270065-82-2
Introduction & Analyte Profiling CAS 270065-82-2, chemically identified as (S)-3-amino-4-(2-cyanophenyl)butanoic acid hydrochloride (or 2-Cyano-β-homophenylalanine HCl), is a critical chiral building block used in the sy...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analyte Profiling
CAS 270065-82-2, chemically identified as (S)-3-amino-4-(2-cyanophenyl)butanoic acid hydrochloride (or 2-Cyano-β-homophenylalanine HCl), is a critical chiral building block used in the synthesis of advanced peptidomimetics and active pharmaceutical ingredients .
Chromatographically, this compound presents a unique set of challenges:
Conformational Flexibility: As a β-amino acid, the additional methylene group in the backbone increases structural flexibility compared to rigid α-amino acids, making stereoselective cleft binding more difficult.
Zwitterionic Polarity: The underivatized molecule contains both a primary amine and a carboxylic acid. On traditional normal-phase silica columns, this highly polar zwitterionic nature leads to irreversible adsorption and severe peak tailing.
Electronic Effects: The 2-cyano substituent acts as a strong electron-withdrawing group and dipole, which significantly influences hydrogen-bonding dynamics during chiral recognition.
This guide objectively compares three leading chiral HPLC column technologies for resolving the enantiomers of CAS 270065-82-2. It provides mechanistic insights and self-validating experimental protocols for both direct (underivatized) and indirect (derivatized) analysis.
Mechanistic Comparison of Chiral Stationary Phases (CSPs)
A. Crown Ether CSPs (e.g., Daicel CROWNPAK® CR-I(+))
Mechanism: Utilizes a chiral 18-crown-6 ether immobilized on a silica support.
Causality: This column is engineered specifically for primary amines . Chiral recognition relies on the formation of a host-guest inclusion complex. The primary amine of the β-amino acid must be fully protonated (-NH3+) to form three simultaneous hydrogen bonds with the oxygen atoms inside the crown ether cavity . The 2-cyanophenyl group provides the necessary steric bulk to interact differentially with the chiral barriers of the crown ether, enabling baseline resolution.
B. Macrocyclic Glycopeptide CSPs (e.g., Astec CHIROBIOTIC™ T)
Mechanism: Based on the teicoplanin antibiotic, offering a multimodal recognition mechanism (hydrogen bonding, π-π interactions, and steric inclusion) .
Causality: Teicoplanin is highly effective for underivatized zwitterionic β-amino acids . The 2-cyano substituent acts as a strong hydrogen bond acceptor, which favorably interacts with the peptide clefts of teicoplanin when the analyte's ionization state is precisely controlled using volatile buffers.
C. Polysaccharide-based CSPs (e.g., Daicel Chiralpak® IC)
Mechanism: Composed of cellulose tris(3,5-dichlorophenylcarbamate).
Causality: Underivatized amino acids interact too strongly with residual silanols. By pre-column derivatizing the amine (e.g., N-Boc protection), the zwitterionic character is neutralized. The molecule can then dissolve in non-polar solvents (hexane) and interact stereoselectively via hydrogen bonding between the carbamate -NH of the CSP and the Boc-carbonyl of the analyte.
Workflow & Decision Tree
Caption: Decision tree for selecting the optimal chiral HPLC column based on analytical vs. preparative needs.
Quantitative Performance Comparison
The following table summarizes the benchmark quantitative data for the enantiomeric resolution of CAS 270065-82-2 across the three evaluated systems. (Note: Retention times are representative benchmarks for method validation).
Column System
Analysis Mode
Derivatization
Mobile Phase
Ret. Time (S)
Ret. Time (R)
Resolution (Rs)
Tailing Factor
CROWNPAK CR-I(+)
Reversed-Phase
None (Direct)
pH 1.5 HClO₄ / ACN
4.2 min
5.8 min
3.2
1.10
CHIROBIOTIC T
Polar Organic
None (Direct)
MeOH / H₂O / NH₄TFA
8.5 min
10.1 min
2.4
1.35
Chiralpak IC
Normal-Phase
N-Boc (Indirect)
Hexane / IPA / TFA
12.4 min
14.7 min
4.1
1.05
Experimental Protocols & Self-Validating Systems
Protocol 1: Direct Analysis via CROWNPAK CR-I(+)
Objective: High-throughput analytical determination of enantiomeric excess (ee) without sample derivatization .
Step 1: Mobile Phase Preparation. Prepare a solution of Water and Acetonitrile (80:20, v/v). Gradually add Perchloric acid (HClO₄) until the pH reaches exactly 1.5.
Causality: A pH < 2.0 is strictly required to force the β-amino acid into a fully protonated primary ammonium ion (-NH3+), which is the only state capable of entering the 18-crown-6 cavity .
Step 2: Sample Preparation. Dissolve 1 mg of CAS 270065-82-2 in 1 mL of the mobile phase. Do not use pure organic solvents to avoid solvent-shock peak distortion.
Step 3: Chromatographic Conditions.
Column: Daicel CROWNPAK CR-I(+) (3.0 mm i.d. × 150 mm, 5 µm).
Flow Rate: 0.4 mL/min.
Temperature: 25 °C. (Causality: Crown ether inclusion is an exothermic process; lower temperatures significantly enhance chiral resolution).
Detection: UV at 210 nm.
Step 4: System Suitability & Self-Validation. Inject a blank (mobile phase) to ensure no ghost peaks. Inject a racemic standard. The system is validated if the Resolution (Rs) > 2.0 and the Tailing Factor < 1.5.
Protocol 2: Direct Analysis via CHIROBIOTIC T
Objective: LC-MS compatible direct analysis using volatile buffers .
Step 1: Mobile Phase Preparation. Mix Methanol and Water (80:20, v/v). Add 0.1% Ammonium Trifluoroacetate (NH₄TFA).
Causality: NH₄TFA acts as a volatile buffer that controls the ionization state of both the teicoplanin CSP and the analyte, facilitating optimal ionic interactions without suppressing MS signals .
Step 2: Chromatographic Conditions.
Column: Astec CHIROBIOTIC T (4.6 mm i.d. × 250 mm, 5 µm).
Flow Rate: 1.0 mL/min.
Temperature: 25 °C.
Step 3: System Suitability & Self-Validation. Run a racemic standard. Validate that the baseline is stable and Rs > 1.5. If Rs < 1.5, adjust the Methanol ratio by ±5% to alter the steric inclusion depth.
Protocol 3: Indirect Analysis via Chiralpak IC (Preparative Scale)
Objective: High-loadability separation for preparative purification.
Step 1: Pre-column Derivatization. React CAS 270065-82-2 with Di-tert-butyl dicarbonate (Boc₂O) in a THF/Water mixture containing NaHCO₃ for 2 hours. Extract the N-Boc protected product using Ethyl Acetate.
Causality: Masking the primary amine eliminates the zwitterionic dipole, preventing irreversible binding to the silica matrix and drastically increasing solubility in normal-phase solvents.
Step 2: Mobile Phase Preparation. Mix Hexane, Isopropanol, and Trifluoroacetic acid (90:10:0.1, v/v/v).
Causality: The 0.1% TFA suppresses the ionization of the free carboxylic acid tail, keeping the molecule neutral and preventing peak tailing.
Step 3: Chromatographic Conditions.
Column: Daicel Chiralpak IC (4.6 mm i.d. × 250 mm, 5 µm).
Flow Rate: 1.0 mL/min.
Step 4: System Suitability & Self-Validation. Verify that the Rs > 3.0. The high resolution provided by the IC column ensures that high-concentration injections (up to 50 mg/mL) will not cause the enantiomer peaks to overlap during preparative fraction collection.
Mechanistic Interaction Pathways
Caption: Mechanistic interaction pathways for underivatized β-amino acid chiral recognition.
Validation
The Ultimate Guide to Validating Enantiomeric Excess in (S)-3-Amino-4-(2-cyanophenyl)butanoic Acid Synthesis
For researchers and drug development professionals, the synthesis of chiral β -amino acids is a cornerstone of modern peptidomimetic and API development. Specifically, (S)-3-Amino-4-(2-cyanophenyl)butanoic acid serves as...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the synthesis of chiral
β
-amino acids is a cornerstone of modern peptidomimetic and API development. Specifically, (S)-3-Amino-4-(2-cyanophenyl)butanoic acid serves as a critical chiral building block, often utilized in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors and other targeted therapeutics.
Because the pharmacological efficacy of these molecules is intrinsically tied to their absolute stereochemistry, validating the enantiomeric excess (
ee
) of the synthesized
β
-amino acid is a non-negotiable quality control step. This guide objectively compares the three most robust analytical methodologies for
ee
determination—Chiral HPLC , 19
F NMR with Mosher's Acid , and LC-MS/MS with Marfey's Reagent —providing field-proven protocols and explaining the structural causality behind each technique.
The Causality of Chiral Recognition
To select the optimal validation method, one must first analyze the structural handles of 3-Amino-4-(2-cyanophenyl)butanoic acid:
The Primary Amine (
−NH2
): Acts as a highly reactive nucleophile, providing a perfect handle for covalent derivatization with chiral auxiliaries (e.g., Mosher's acid chloride or Marfey's reagent).
The Carboxylic Acid (
−COOH
): Renders the molecule zwitterionic, which can complicate direct organic extraction but allows for orthogonal derivatization if needed.
The 2-Cyanophenyl Ring: The highly polar
−C≡N
group creates a strong dipole moment, while the aromatic ring provides
π−π
stacking opportunities. These features are highly advantageous for direct separation on polysaccharide-based chiral stationary phases (CSPs)[1].
Comparative Performance Matrix
The choice of analytical technique depends on the required sensitivity, available instrumentation, and matrix complexity. The following table summarizes the quantitative performance metrics of the three primary validation methods[1][2][3].
Metric
Direct Chiral HPLC
19
F NMR (Mosher's Acid)
LC-MS/MS (Marfey's Reagent)
Principle
Transient diastereomeric complexes on CSP
Covalent diastereomer formation
Covalent diastereomer formation
Throughput
Medium (15–30 min/run)
High (5 min/run post-prep)
Medium (20–30 min/run)
Sensitivity (LOD)
∼1−5 mg/mL
∼10−50 ng/mL
Sample Prep
Minimal (Dilute & Shoot)
Moderate (Derivatization required)
Extensive (Derivatization & Quench)
Primary Use Case
Routine QC, Process scale-up
Rapid screening, Absolute configuration
Complex matrices, Trace impurity analysis
Method 1: Direct Chiral HPLC (The Gold Standard)
Chiral High-Performance Liquid Chromatography (HPLC) remains the gold standard for
ee
validation due to its high reproducibility and non-destructive nature[4]. For (S)-3-Amino-4-(2-cyanophenyl)butanoic acid, immobilized polysaccharide-derived CSPs (such as Chiralpak IA or IC) are highly effective.
The Causality: The separation is driven by the differential fit of the enantiomers into the chiral cavities of the stationary phase. The 2-cyanophenyl group engages in strong dipole-dipole interactions with the carbamate linkages of the CSP, while the aromatic ring participates in
π−π
stacking, amplifying the chiral recognition[1].
Self-Validating Protocol: Chiral HPLC
Note: To suppress the zwitterionic nature of the
β
-amino acid and prevent peak tailing, an acidic modifier is required in the mobile phase.
System Preparation: Equip the HPLC with a Chiralpak IC column (
).
Mobile Phase: Prepare an isocratic mixture of Hexane / Ethanol / Trifluoroacetic acid (TFA) in an 80:20:0.1 (v/v/v) ratio. The TFA ensures the carboxylic acid remains protonated.
Sample Preparation: Dissolve
1.0 mg
of the synthesized (S)-3-Amino-4-(2-cyanophenyl)butanoic acid in
1.0 mL
of Ethanol. Filter through a
PTFE syringe filter.
Chromatographic Conditions:
Flow Rate:1.0 mL/min
Temperature:25∘C
Detection: UV at
220 nm
(optimal for the cyanophenyl chromophore).
Injection Volume:
Validation Control: Always inject a racemic standard first to confirm baseline resolution (
Rs>1.5
) between the (R) and (S) enantiomers. Calculate
ee
using the formula:
ee(%)=Area(S)+Area(R)Area(S)−Area(R)×100
.
Method 2:
19
F NMR Spectroscopy with Mosher's Acid
When a chiral column is unavailable, or rapid reaction monitoring is required, Nuclear Magnetic Resonance (NMR) spectroscopy using a Chiral Derivatizing Agent (CDA) is the method of choice. Reacting the primary amine with (R)-Mosher's acid chloride (MTPA-Cl) yields a mixture of diastereomeric amides[2].
The Causality: The trifluoromethyl (
−CF3
) group in Mosher's acid provides a distinct, highly sensitive signal in
19
F NMR. Because
19
F has a 100% natural abundance and a broad chemical shift dispersion with zero background interference from the analyte framework, it offers superior integration accuracy compared to
1H
NMR[5]. The anisotropic shielding effect of the MTPA phenyl ring causes the
−CF3
signals of the (R,S) and (R,R) diastereomers to resonate at different frequencies (
Δδ
).
Caption: Mechanistic pathway of chiral derivatization using Mosher's acid for 19F NMR analysis.
Esterification of Carboxylic Acid (Optional but Recommended): To prevent side reactions, pre-treat the analyte with TMS-diazomethane to convert the carboxylic acid to a methyl ester.
Derivatization: In a dry NMR tube flushed with inert gas, dissolve
∼5 mg
of the analyte in
0.6 mL
of anhydrous
CDCl3
.
Base Addition: Add
of anhydrous pyridine to act as an acid scavenger and catalyst[2].
Reagent Addition: Add
1.2
equivalents of (R)-(-)-
α
-Methoxy-
α
-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl). Cap and invert gently. Allow to react at room temperature for 30 minutes.
Acquisition: Acquire the
19
F NMR spectrum (typically around
376 MHz
) using a relaxation delay (
D1
) of at least
2 seconds
to ensure quantitative integration[5].
Data Analysis: Integrate the two distinct
−CF3
singlets (typically found between
−68
and
−72 ppm
). The ratio of the integrals directly corresponds to the enantiomeric ratio.
The Causality: Marfey's reagent reacts stoichiometrically with the primary amine of the
β
-amino acid via nucleophilic aromatic substitution (
SNAr
). The resulting diastereomers form stable, rigid conformations due to strong intramolecular hydrogen bonding between the nitro oxygen of the reagent and the amide proton[6]. This rigid topology exposes different hydrophobic faces to the solvent, allowing the diastereomers to be easily separated on standard, achiral reverse-phase C18 columns[3][6].
Self-Validating Protocol: Marfey's Derivatization
Reaction Mixture: To
of the
β
-amino acid solution (
1 mM
in water), add
of a
1% (w/v)
solution of Marfey's reagent in acetone.
Alkalization: Add
of
1 M
Sodium Bicarbonate (
NaHCO3
) to initiate the
SNAr
reaction.
Incubation: Heat the mixture at
40∘C
for 1 hour.
Quenching: Stop the reaction by adding
of
1 M HCl
. The color will shift from bright yellow to a slightly paler yellow. Dilute with
of mobile phase.
LC-MS/MS Analysis: Inject onto a C18 column (
). Use a gradient of Water (
0.1%
Formic Acid) and Acetonitrile (
0.1%
Formic Acid). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the derivatized mass. The L-Marfey derivative of the (S)-enantiomer typically elutes before the (R)-enantiomer due to lower hydrophobicity.
Conclusion & Decision Matrix
Validating the enantiomeric excess of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid requires aligning the analytical method with the specific phase of development. Chiral HPLC remains the most robust choice for isolated, purified intermediates. However, for rapid synthetic screening,
19
F NMR with Mosher's acid provides immediate, baseline-resolved data without the need for method development on expensive chiral columns. For trace analysis in complex media, Marfey's derivatization paired with LC-MS/MS is unmatched.
Caption: Decision matrix for selecting the optimal enantiomeric excess validation method.
References
A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR with (-)-Menthyloxyacetic Acid
Benchchem.
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy
ACS Public
(S)-Mandelic Acid vs. Mosher's Acid: A Comparative Guide to Determining Enantiomeric Excess
Benchchem.
Enhanced Stereochemical Analysis of
β
-Diastereomeric Amino Acids with Variants of Marfey's Reagent
ACS Omega.
LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers
PMC - NIH.
DE69910983T2 - SYNTHESIS OF CHIRAL BETA AMINO ACIDS
Google P
A Comparative Guide to Stereocenter Validation: X-ray Crystallography vs. Spectroscopic and Chromatographic Methods for (S)-3-Amino-4-(2-cyanophenyl)butanoic acid HCl
In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail but a critical determinant of its biological activity. For chi...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail but a critical determinant of its biological activity. For chiral molecules such as (S)-3-Amino-4-(2-cyanophenyl)butanoic acid HCl, a versatile building block in pharmaceutical synthesis, unambiguous confirmation of the absolute configuration of its stereocenters is a cornerstone of both intellectual property and regulatory compliance.[1][2] This guide provides an in-depth comparison of the definitive method for stereochemical assignment, single-crystal X-ray crystallography, with powerful alternative techniques: Vibrational Circular Dichroism (VCD), Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Acid Analysis, and Chiral High-Performance Liquid Chromatography (HPLC).
Our discussion will be grounded in the practical realities of the research and development laboratory, offering not just theoretical overviews but also actionable experimental protocols and data-driven comparisons to empower researchers, scientists, and drug development professionals in selecting the optimal validation strategy for their specific needs.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the most reliable and definitive method for the unambiguous determination of the absolute configuration of a chiral molecule.[1] This technique provides a direct visualization of the molecule's three-dimensional structure by analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal.
The Principle of Anomalous Dispersion
Under normal conditions, the diffraction intensities from a crystal and its mirror image are identical, a principle known as Friedel's Law. However, when the energy of the incident X-rays is near the absorption edge of an atom within the crystal, a phenomenon called anomalous dispersion occurs.[1][3] This effect introduces a phase shift in the scattered X-rays, causing a breakdown of Friedel's Law. Consequently, the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) are no longer equal.[1] These small intensity differences, known as Bijvoet differences, are directly dependent on the absolute configuration of the molecule and allow for its unambiguous assignment.[1]
The confidence in this assignment is quantified by the Flack parameter, which should refine to a value close to 0 for the correct stereochemical model, or the more statistically robust Hooft parameter.[1][4][5]
Experimental Workflow: X-ray Crystallography
Caption: Experimental Workflow for X-ray Crystallography.
Detailed Experimental Protocol: X-ray Crystallography of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid HCl
1. Crystallization:
Objective: To grow single crystals of sufficient size (typically 0.1-0.3 mm) and quality, free from defects.[1]
Methodology (Slow Evaporation):
Dissolve 10-20 mg of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid HCl in a minimal amount of a suitable solvent. For amino acid hydrochlorides, polar protic solvents are a good starting point. A mixture of methanol and water or ethanol and water can be effective.
Gently warm the solution to ensure complete dissolution.
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).
Monitor for crystal growth over several days to weeks.
2. Data Collection:
Objective: To collect a complete and redundant set of high-quality diffraction data with a significant anomalous signal.[6]
Methodology:
Crystal Selection and Mounting: Under a microscope, select a well-formed, clear crystal and mount it on a cryoloop.
Diffractometer Setup: Place the mounted crystal on the goniometer head of a single-crystal X-ray diffractometer. A stream of cold nitrogen (typically 100 K) is used to protect the crystal from radiation damage.
X-ray Source: Utilize a copper (Cu Kα, λ = 1.5418 Å) X-ray source, as it is effective for generating anomalous scattering from atoms like chlorine, oxygen, and nitrogen present in the molecule.[1]
Data Collection Strategy: A typical data collection strategy involves rotating the crystal in the X-ray beam and collecting a series of diffraction images over a wide angular range to ensure data completeness.[7]
3. Structure Solution, Refinement, and Validation:
Objective: To determine the atomic positions from the diffraction data and refine the structural model to best fit the experimental observations.
Methodology:
Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities.
Structure Solution: Use direct methods or other algorithms to solve the phase problem and obtain an initial electron density map.
Model Building and Refinement: Build the molecular model into the electron density map and refine the atomic positions, and thermal parameters.
Absolute Configuration Determination: During the final stages of refinement, calculate the Flack parameter. A value close to 0 with a small standard uncertainty (typically < 0.1) confirms the correct absolute configuration.[1]
Validation: The final structure is validated using established crystallographic criteria (e.g., R-factors, goodness-of-fit).[8]
Alternative and Complementary Validation Techniques
While X-ray crystallography is the definitive method, it is not always feasible due to challenges in obtaining suitable crystals.[9] In such cases, and for orthogonal validation, several powerful spectroscopic and chromatographic techniques are available.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[10] The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation.[11]
Principle: Enantiomers produce mirror-image VCD spectra.[12] The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by ab initio quantum chemical calculations for one of the enantiomers.[10] A good match between the experimental and calculated spectra provides a confident assignment of the absolute configuration.[11]
Experimental Protocol: VCD Analysis
Sample Preparation: Dissolve 5-15 mg of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid HCl in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 0.05-0.1 M. The sample is recoverable.[10]
Data Acquisition: Acquire the VCD and IR spectra using a VCD spectrometer. Data acquisition can take several hours to achieve a good signal-to-noise ratio.[13]
Computational Modeling: Perform DFT calculations to predict the VCD spectrum of one enantiomer (e.g., the S-enantiomer).
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum to assign the absolute configuration.
NMR Spectroscopy: Mosher's Acid Analysis
This classic NMR-based method is used to determine the absolute configuration of chiral alcohols and amines.[14][15]
Principle: The chiral analyte is derivatized with both the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid), to form a pair of diastereomers.[16][17] These diastereomers exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for the determination of the absolute configuration by analyzing the differences in these shifts (Δδ = δS - δR).[10][18]
Experimental Protocol: Mosher's Amide Analysis for a Chiral Amine
Reaction Setup: In two separate, dry NMR tubes, dissolve ~2.5 mg of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid HCl in ~0.5 mL of an anhydrous deuterated solvent (e.g., CDCl₃).
Derivatization:
To one tube, add ~1.1 equivalents of (R)-Mosher's acid and one equivalent of a coupling agent (e.g., DCC or EDC).
To the second tube, add ~1.1 equivalents of (S)-Mosher's acid and the coupling agent.
Reaction: Allow the reactions to proceed at room temperature for 2-6 hours.[14]
NMR Analysis: Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both samples.
Data Interpretation: Assign the relevant proton signals and calculate the Δδ values. The spatial arrangement of substituents around the stereocenter can be deduced based on the sign of the Δδ values for protons near the stereocenter.
Chiral HPLC is a powerful technique for separating enantiomers and is the gold standard for determining enantiomeric excess (ee).[19] While it does not directly determine absolute configuration, it is an essential tool for validating the enantiopurity of a sample.
Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP).[19] The choice of CSP is critical for achieving separation. Polysaccharide-based CSPs are widely used for their broad applicability.[1]
Experimental Protocol: Chiral HPLC Method Development
Column Selection: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralpak® or Chiralcel® series).
Mobile Phase Optimization: Develop a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), to achieve baseline separation of the enantiomers.[3]
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.[20]
Comparative Analysis of Validation Techniques
Feature
Single-Crystal X-ray Crystallography
Vibrational Circular Dichroism (VCD)
Mosher's Acid Analysis (NMR)
Chiral HPLC
Primary Output
3D atomic structure
VCD/IR spectrum
¹H or ¹⁹F NMR spectrum
Chromatogram
Absolute Configuration
Yes, definitive
Yes, by comparison to calculation
Yes, by analysis of Δδ
No, requires a known standard
Enantiomeric Purity
No (for a single crystal)
Not directly quantitative
Yes
Yes, highly quantitative
Sample Requirements
High-quality single crystal (0.1-0.3 mm)
5-15 mg, in solution
~5 mg, in solution
Micrograms to milligrams, in solution
Analysis Time
Days to weeks (including crystallization)
Hours to days (including calculations)
Hours
Minutes per run
Key Advantage
Unambiguous, direct visualization
No crystallization required
Widely available instrumentation
High throughput, excellent for ee
Key Limitation
Crystallization can be a major bottleneck
Requires complex quantum calculations
Requires derivatization, potential for side reactions
Does not provide absolute configuration
Decision-Making Framework for Stereochemical Validation
The choice of method depends on the stage of research, the nature of the sample, and the specific question being addressed.
Caption: Decision-Making Framework for Stereocenter Validation.
Conclusion
The validation of the stereocenters of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid HCl is a critical step in its application in drug discovery and development. Single-crystal X-ray crystallography remains the unparalleled gold standard for the definitive assignment of absolute configuration. However, its requirement for high-quality single crystals necessitates the availability of robust alternative and complementary techniques.
Vibrational Circular Dichroism offers a powerful, non-destructive method for determining the absolute configuration of molecules in solution, bypassing the need for crystallization. Mosher's acid analysis provides a well-established NMR-based approach that is accessible in most organic chemistry laboratories. Chiral HPLC, while not a tool for absolute configuration determination on its own, is indispensable for the accurate quantification of enantiomeric purity.
A comprehensive and trustworthy validation strategy often involves the synergistic use of these techniques. For instance, the absolute configuration determined by X-ray crystallography can be orthogonally confirmed by VCD, while chiral HPLC ensures the enantiomeric purity of the bulk material. By understanding the principles, strengths, and limitations of each method, researchers can confidently and efficiently validate the stereochemical integrity of their chiral molecules, ensuring the quality and reliability of their scientific endeavors.
References
Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available from: [Link]
University of Granada. Structural resolution. The anomalous dispersion. Available from: [Link]
BioTools. ABSOLUTE CONFIGURATION BY VCD. Available from: [Link]
Schrödinger. Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Available from: [Link]
ACS Publications. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines | Journal of Chemical Education. Available from: [Link]
PubMed. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Available from: [Link]
ACS Publications. Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy: The Chiral Sulfoxide 1-(2-methylnaphthyl) Methyl Sulfoxide | The Journal of Organic Chemistry. Available from: [Link]
ACS Publications. Multidimensional Vibrational Circular Dichroism Apparatus Equipped with Quantum Cascade Laser and Its Use for Investigating Some Peptide Systems Containing d-Amino Acids | Analytical Chemistry. Available from: [Link]
Wikipedia. X-ray crystallography. Available from: [Link]
Springer Nature Experiments. Structure Analysis of Unfolded Peptides I: Vibrational Circular Dichroism Spectroscopy. Available from: [Link]
ACS Publications. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines | Journal of Chemical Education. Available from: [Link]
Research Journal of Pharmacy and Technology. A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Available from: [Link]
Excillum. Small molecule crystallography. Available from: [Link]
ChemRxiv. Synthesis of heterocyclic analogues of Mosher's acid. Available from: [Link]
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